molecular formula C6H16N2 B096204 n-Butylethylenediamine CAS No. 19522-69-1

n-Butylethylenediamine

Cat. No.: B096204
CAS No.: 19522-69-1
M. Wt: 116.2 g/mol
InChI Key: DFPGBRPWDZFIPP-UHFFFAOYSA-N
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Description

N-Butylethylenediamine is a chelating amine ligand.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N'-butylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H16N2/c1-2-3-5-8-6-4-7/h8H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFPGBRPWDZFIPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90334109
Record name n-Butylethylenediamine
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Molecular Weight

116.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19522-69-1
Record name N1-Butyl-1,2-ethanediamine
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Record name n-Butylethylenediamine
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Record name N-Butylethylenediamine
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Foundational & Exploratory

n-Butylethylenediamine chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties and Structure of n-Butylethylenediamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for this compound. The information is intended to support research, development, and application activities involving this versatile diamine.

Chemical Structure and Identification

This compound, also known as N'-butylethane-1,2-diamine, is a primary and secondary amine with the molecular formula C6H16N2.[1][2] Its structure consists of a butyl group attached to one of the nitrogen atoms of an ethylenediamine backbone.

Key Identifiers:

  • IUPAC Name: N'-butylethane-1,2-diamine[1][2]

  • CAS Number: 19522-69-1[1]

  • Molecular Formula: C6H16N2[1][2]

  • SMILES: CCCCNCCN[2]

  • InChI Key: DFPGBRPWDZFIPP-UHFFFAOYSA-N[1][2]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference
Molecular Weight 116.20 g/mol [1]
Appearance Colorless liquid[3]
Boiling Point 171-172 °C[4]
Density 0.836 g/mL at 25 °C[4]
Refractive Index n20/D 1.443[4]
Flash Point 59 °C (138.2 °F) - closed cup[4]
Solubility Soluble in water and common organic solvents.

Experimental Protocols

Synthesis of this compound via Reductive Amination

This protocol describes a common method for the synthesis of this compound through the reductive amination of butyraldehyde with ethylenediamine. Reductive amination is a versatile method for forming carbon-nitrogen bonds.[5]

Materials:

  • Butyraldehyde

  • Ethylenediamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous 1,2-dichloroethane (DCE)

  • Glacial acetic acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add butyraldehyde (1.0 equivalent).

  • Dissolve the butyraldehyde in anhydrous DCE (approximately 5 mL per mmol of butyraldehyde).

  • Add ethylenediamine (1.0-1.2 equivalents) to the solution, followed by the addition of glacial acetic acid (1.0 equivalent).

  • Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the iminium ion intermediate.

  • Carefully add sodium triacetoxyborohydride (1.5 equivalents) to the reaction mixture in a single portion. A slight exotherm may be observed.

  • Allow the reaction to stir at room temperature for 12-24 hours.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 100 mL).

  • Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by distillation to afford pure this compound.

Analysis by Gas Chromatography (GC)

This protocol outlines a general method for the analysis of this compound purity using gas chromatography with a flame ionization detector (GC-FID).

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a flame ionization detector (FID).

  • Column: A non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium, at a constant flow rate of 1.2 mL/min.

  • Injector Temperature: 250°C

  • Detector Temperature: 300°C

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Hold at 280°C for 5 minutes.

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

Sample Preparation:

  • Accurately weigh approximately 20 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a suitable volatile solvent, such as dichloromethane.

  • Vortex the solution to ensure it is homogeneous.

Data Analysis: The purity of this compound is determined by the area percent method. The peak area of the main component is divided by the total area of all peaks in the chromatogram.

Visualization of Synthesis Pathway

The following diagram illustrates the synthesis of this compound via reductive amination.

G Synthesis of this compound cluster_reactants Reactants cluster_reagents Reagents Butyraldehyde Butyraldehyde Imine_Intermediate Iminium Ion Intermediate Butyraldehyde->Imine_Intermediate + Ethylenediamine + Acetic Acid Ethylenediamine Ethylenediamine Ethylenediamine->Imine_Intermediate Sodium_triacetoxyborohydride NaBH(OAc)3 n_Butylethylenediamine This compound Sodium_triacetoxyborohydride->n_Butylethylenediamine Acetic_Acid Acetic Acid Acetic_Acid->Imine_Intermediate DCE 1,2-Dichloroethane DCE->Imine_Intermediate Solvent Imine_Intermediate->n_Butylethylenediamine + NaBH(OAc)3

Caption: Reductive amination synthesis of this compound.

References

An In-depth Technical Guide to the Synthesis of n-Butylethylenediamine from Ethylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing n-butylethylenediamine from ethylenediamine. The focus is on providing detailed, actionable experimental protocols and comparative data to assist researchers in selecting and implementing the most suitable method for their specific needs. Two principal strategies are detailed: a protection-based approach involving direct alkylation or reductive amination, and a direct alkylation method.

Introduction

This compound is a valuable diamine intermediate in the synthesis of various pharmaceuticals, agrochemicals, and polymers. Its structure, featuring both a primary and a secondary amine, makes it a versatile building block. The direct synthesis from the bulk chemical ethylenediamine, however, presents a significant challenge: controlling the degree of alkylation. Due to the similar reactivity of the two primary amine groups in ethylenediamine, direct reaction with a butylating agent often leads to a mixture of mono-, di-, tri-, and even tetra-butylated products, complicating purification and reducing the yield of the desired mono-butylated product.[1][2]

To overcome this, a common and more controlled strategy involves the use of a protecting group to temporarily block one of the amine functionalities. This allows for the selective butylation of the remaining free amine. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for this purpose due to its stability in various reaction conditions and its straightforward removal under acidic conditions.[3][4]

This guide will explore the following synthetic pathways:

  • Protection-Based Synthesis:

    • Mono-Boc protection of ethylenediamine.

    • N-butylation of N-Boc-ethylenediamine via:

      • Direct Alkylation with 1-bromobutane.

      • Reductive Amination with butyraldehyde.

    • Deprotection of the Boc group to yield this compound.

  • Direct Synthesis:

    • Direct alkylation of ethylenediamine with butan-1-ol.

Protection-Based Synthesis of this compound

This approach involves a three-step process that ensures the selective formation of the mono-butylated product.

Protection-Based Synthesis Workflow cluster_0 Step 1: Mono-Boc Protection cluster_1 Step 2: N-Butylation (Two Routes) cluster_2 Step 3: Deprotection A Ethylenediamine C N-Boc-ethylenediamine A->C DCM, 0°C to RT B Di-tert-butyl dicarbonate (Boc)₂O B->C D N-Boc-ethylenediamine F N-Butyl-N'-Boc-ethylenediamine D->F E1 1-Bromobutane (Direct Alkylation) E1->F Base (e.g., K₂CO₃), Solvent (e.g., Acetonitrile) E2 Butyraldehyde (Reductive Amination) E2->F Reducing Agent (e.g., NaBH(OAc)₃), Solvent (e.g., DCE) G N-Butyl-N'-Boc-ethylenediamine H This compound G->H I Acid (e.g., TFA or HCl) I->H Solvent (e.g., DCM or Dioxane)

A high-level overview of the protection-based synthesis workflow.
Step 1: Selective Mono-Boc Protection of Ethylenediamine

The initial and crucial step is the selective protection of one of the two amine groups of ethylenediamine.

Experimental Protocol:

  • Materials: Ethylenediamine, Di-tert-butyl dicarbonate ((Boc)₂O), Dichloromethane (DCM), Sodium sulfate (anhydrous).

  • Procedure:

    • In a round-bottom flask, dissolve ethylenediamine (150 mmol) in dichloromethane (100 mL).

    • Cool the solution to 0°C using an ice bath with vigorous stirring.[5]

    • Dissolve di-tert-butyl dicarbonate (25.0 mmol) in dichloromethane (100 mL).

    • Add the (Boc)₂O solution dropwise to the cooled ethylenediamine solution over a period of 2-3 hours.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude N-Boc-ethylenediamine.

    • The product can be purified further by column chromatography if necessary.

ParameterValueReference
Ethylenediamine (mmol)150[5]
(Boc)₂O (mmol)25.0[5]
SolventDichloromethane[5]
Temperature (°C)0 to Room Temperature[5]
Reaction Time (h)12[5]
YieldHigh (specifics vary)[5][6]
Step 2A: Direct Alkylation of N-Boc-ethylenediamine with 1-Bromobutane

With one amine protected, the free primary amine of N-Boc-ethylenediamine can be selectively alkylated.

Experimental Protocol:

  • Materials: N-Boc-ethylenediamine, 1-Bromobutane, Potassium carbonate (K₂CO₃), Acetonitrile.

  • Procedure:

    • To a solution of N-Boc-ethylenediamine (10 mmol) in acetonitrile (50 mL), add potassium carbonate (15 mmol).

    • Add 1-bromobutane (11 mmol) to the mixture.

    • Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring by TLC.

    • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield crude N-butyl-N'-Boc-ethylenediamine.

    • Purify by column chromatography as needed.

ParameterValue
N-Boc-ethylenediamine (mmol)10
1-Bromobutane (mmol)11
BaseK₂CO₃
SolventAcetonitrile
Temperature (°C)Reflux
Reaction Time (h)12-24
Step 2B: Reductive Amination of N-Boc-ethylenediamine with Butyraldehyde

Reductive amination is an alternative method for the N-butylation of the protected ethylenediamine.[7]

Experimental Protocol:

  • Materials: N-Boc-ethylenediamine, Butyraldehyde, Sodium triacetoxyborohydride (NaBH(OAc)₃), 1,2-Dichloroethane (DCE).

  • Procedure:

    • Dissolve N-Boc-ethylenediamine (10 mmol) and butyraldehyde (12 mmol) in 1,2-dichloroethane (50 mL).

    • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

    • Add sodium triacetoxyborohydride (15 mmol) portion-wise to the reaction mixture.

    • Stir at room temperature for 12-24 hours, monitoring the reaction by TLC.

    • Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with an organic solvent (e.g., DCM).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude N-butyl-N'-Boc-ethylenediamine by column chromatography.

ParameterValue
N-Boc-ethylenediamine (mmol)10
Butyraldehyde (mmol)12
Reducing AgentSodium triacetoxyborohydride
Solvent1,2-Dichloroethane
TemperatureRoom Temperature
Reaction Time (h)12-24
Step 3: Deprotection of N-Butyl-N'-Boc-ethylenediamine

The final step is the removal of the Boc protecting group to yield the target this compound.

Experimental Protocol:

  • Materials: N-Butyl-N'-Boc-ethylenediamine, Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane, Dichloromethane (DCM).

  • Procedure (using TFA):

    • Dissolve N-butyl-N'-Boc-ethylenediamine (5 mmol) in dichloromethane (20 mL).

    • Add trifluoroacetic acid (20 mmol) dropwise at 0°C.

    • Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC.[8]

    • Upon completion, concentrate the mixture under reduced pressure.

    • Dissolve the residue in water and basify with a strong base (e.g., NaOH) to a pH > 12.

    • Extract the product with an organic solvent (e.g., DCM or ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain this compound.

ParameterValueReference
N-Butyl-N'-Boc-ethylenediamine (mmol)5
Deprotecting AgentTrifluoroacetic acid[8][9]
SolventDichloromethane[8]
Temperature0°C to Room Temperature[8]
Reaction Time (h)1-4[8]

Direct Synthesis of this compound

While challenging, direct synthesis methods are continuously being explored for their atom economy and reduced step count. One such method is the direct N-alkylation of ethylenediamine with an alcohol.

Direct Synthesis Pathway A Ethylenediamine C This compound A->C B Butan-1-ol B->C CuO-NiO/γ-Al₂O₃ catalyst, 160°C, 1.0 MPa D Di- and Poly-butylated byproducts C->D Further Alkylation

Reaction pathway for the direct synthesis of this compound.

Experimental Protocol: N-Alkylation with Butan-1-ol

This method utilizes a heterogeneous catalyst in a fixed-bed reactor.

  • Materials: Ethylenediamine, Butan-1-ol, CuO-NiO/γ-Al₂O₃ catalyst.

  • Procedure:

    • The reaction is carried out in a fixed-bed reactor packed with a CuO-NiO/γ-Al₂O₃ catalyst.[10]

    • A mixture of butan-1-ol and ethylenediamine (e.g., in a 1:3 molar ratio) is fed into the reactor.[11]

    • The reaction is conducted at elevated temperature and pressure.

    • The product mixture is collected and analyzed by gas chromatography to determine the conversion and selectivity.

    • Purification of the desired mono-butylated product is achieved by fractional distillation.

ParameterValueReference
Alcohol to Ethylenediamine Molar Ratio1:3[11]
CatalystCuO-NiO/γ-Al₂O₃[10]
Temperature (°C)160[11]
Pressure (MPa)1.0[11]
Yield of mono-butylated product (%)85.2[11]
Yield of di-butylated product (%)3.5[11]
Yield of poly-butylated product (%)1.3[11]

Summary and Comparison of Synthetic Routes

MethodKey AdvantagesKey DisadvantagesTypical Yield
Protection-Based (Direct Alkylation) High selectivity for mono-alkylation, well-established procedures.Multi-step process, requires use of protecting groups and alkyl halides.Good to Excellent
Protection-Based (Reductive Amination) High selectivity, mild reaction conditions, avoids alkyl halides.Multi-step process, requires use of a reducing agent.Good to Excellent
Direct Alkylation with Alcohol One-pot reaction, environmentally friendlier (water as byproduct).Requires specialized equipment (fixed-bed reactor), formation of byproducts, high temperature and pressure.~85% (mono-alkylated)

Conclusion

The synthesis of this compound from ethylenediamine can be effectively achieved through several routes. For applications requiring high purity and control over the reaction, the protection-based strategy is recommended. The choice between direct alkylation with a butyl halide and reductive amination with butyraldehyde will depend on the availability of reagents and the specific functional group tolerance required. While the direct alkylation of ethylenediamine with butan-1-ol offers a more atom-economical, one-pot approach, it necessitates specialized equipment and careful optimization to manage the formation of poly-alkylated byproducts. This guide provides the foundational protocols and data to enable researchers to select and implement the most appropriate synthetic strategy for their objectives.

References

Spectroscopic data of n-Butylethylenediamine (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the spectroscopic data for n-Butylethylenediamine (IUPAC Name: N'-butylethane-1,2-diamine), a key intermediate in various chemical syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, intended for researchers, scientists, and professionals in drug development.

Spectroscopic Data Summary

The quantitative spectroscopic data for this compound is summarized in the tables below, providing a clear reference for spectral assignments.

¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
0.91Triplet (t)3HCH₃
1.30 - 1.55Multiplet (m)4H-CH₂-CH₂- (butyl group)
2.58Triplet (t)2H-NH-CH₂- (butyl group)
2.67Triplet (t)2H-NH-CH₂- (ethyl group)
2.76Triplet (t)2H-CH₂-NH₂
1.35Singlet (s, broad)3H-NH₂ and -NH
¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
13.9CH₃
20.4-CH₂- (butyl group)
32.1-CH₂- (butyl group)
41.8-CH₂-NH₂
49.6-NH-CH₂- (butyl group)
52.3-NH-CH₂- (ethyl group)
Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
3350, 3280Strong, BroadN-H Stretch (primary and secondary amine)
2955, 2927, 2870StrongC-H Stretch (alkane)
1595MediumN-H Bend (primary amine)
1465MediumC-H Bend (alkane)
1125MediumC-N Stretch
Mass Spectrometry (MS) Data
m/zRelative Intensity (%)Assignment
86100[M - CH₂NH₂]⁺
4485[CH₂=NHCH₃]⁺
3075[CH₂=NH₂]⁺
5840[CH₃CH₂CH=NH₂]⁺
7135[M - CH₂CH₂NH₂]⁺
11615[M]⁺ (Molecular Ion)

Experimental Protocols

The following are detailed methodologies for the acquisition of the cited spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 10-20 mg of this compound was dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.03% v/v). The solution was transferred to a 5 mm NMR tube.

  • ¹H NMR Spectroscopy:

    • Instrument: 400 MHz NMR Spectrometer.

    • Parameters: A standard proton experiment was performed with a pulse angle of 30 degrees, an acquisition time of 4 seconds, and a relaxation delay of 1 second. A total of 16 scans were acquired.

  • ¹³C NMR Spectroscopy:

    • Instrument: 100 MHz NMR Spectrometer.

    • Parameters: A proton-decoupled carbon experiment was performed with a pulse angle of 45 degrees, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds. Approximately 1024 scans were accumulated to achieve a sufficient signal-to-noise ratio.

Infrared (IR) Spectroscopy
  • Sample Preparation: A drop of neat this compound liquid was placed between two potassium bromide (KBr) plates to form a thin film.

  • FTIR Analysis:

    • Instrument: Fourier Transform Infrared (FTIR) Spectrometer.

    • Parameters: The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean KBr plates was acquired prior to the sample analysis and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: The sample was introduced into the mass spectrometer via a Gas Chromatography (GC) system to ensure separation from any potential impurities.

  • Gas Chromatography (GC) Parameters:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Temperature Program: The oven temperature was initially held at 50°C for 2 minutes, then ramped to 250°C at a rate of 10°C/min, and held for 5 minutes.

  • Mass Spectrometry (MS) Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole.

    • Scan Range: m/z 30-300.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis cluster_interpretation Interpretation & Reporting Sample This compound Prep_NMR Dissolve in CDCl3 with TMS Sample->Prep_NMR Prep_IR Prepare Neat Liquid Film Sample->Prep_IR Prep_MS Dilute for GC Injection Sample->Prep_MS NMR_Acq NMR Spectrometer (¹H and ¹³C) Prep_NMR->NMR_Acq IR_Acq FTIR Spectrometer Prep_IR->IR_Acq GCMS_Acq GC-MS System Prep_MS->GCMS_Acq NMR_Data NMR Spectra (Chemical Shifts, Multiplicity) NMR_Acq->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR_Acq->IR_Data MS_Data Mass Spectrum (m/z Values, Intensities) GCMS_Acq->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure Report Technical Guide Structure->Report

General workflow for spectroscopic analysis.

N-Butylethylenediamine (CAS: 19522-69-1): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive technical overview of N-Butylethylenediamine (CAS No. 19522-69-1), intended for researchers, scientists, and professionals in drug development. It covers the chemical's properties, synthesis, applications, relevant experimental procedures, and safety information.

Chemical Identity and Properties

This compound, with the IUPAC name N'-butylethane-1,2-diamine, is a bifunctional organic compound classified as an aliphatic diamine.[1] Its structure consists of a butyl group attached to one of the nitrogen atoms of an ethylenediamine backbone.[2] This structure makes it a valuable chelating amine ligand in coordination chemistry and a versatile building block in organic synthesis.[3]

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 19522-69-1 [1][2][4]
Molecular Formula C₆H₁₆N₂ [1]
Molecular Weight 116.20 g/mol [1][2]
Appearance Colorless to light yellow clear liquid [4][5]
Boiling Point 171-172 °C (lit.) [2][3]
Density 0.836 g/mL at 25 °C (lit.) [2][3]
Refractive Index n20/D 1.443 (lit.) [2][3]
Flash Point 59 °C (138.2 °F) - closed cup [2][5]
pKa (Predicted) pK1: 7.53, pK2: 10.30 [3]
SMILES CCCCNCCN [1][2]

| InChIKey | DFPGBRPWDZFIPP-UHFFFAOYSA-N |[1][2] |

Synthesis and Manufacturing

The synthesis of asymmetrically substituted ethylenediamines like this compound can be achieved through several routes. A common and effective method is the reductive amination of ethylenediamine with butanal or the direct N-alkylation of ethylenediamine with a butyl halide. The workflow below illustrates a generalized reductive amination pathway.

G Diagram 1: Generalized Synthesis Workflow for this compound cluster_reactants Reactants cluster_process Process cluster_purification Workup & Purification cluster_product Final Product A Ethylenediamine C Reductive Amination (e.g., NaBH(OAc)₃ or H₂/Catalyst) A->C B Butanal B->C D Aqueous Workup (pH Adjustment & Extraction) C->D E Distillation D->E F This compound E->F

Diagram 1: Generalized Synthesis Workflow for this compound.

Key Applications

This compound's primary utility stems from its bifunctional nature, possessing both a primary and a secondary amine. This allows it to serve as a versatile intermediate and ligand.

  • Coordination Chemistry : As a bidentate ligand, it readily forms stable five-membered chelate rings with various metal ions.[6] These metal complexes have applications in catalysis. For instance, this compound has been used as a ligand in the synthesis of one-dimensional copper-azido molecular tapes.[3]

  • Organic Synthesis : It serves as a key building block for constructing more complex molecules. The distinct reactivity of its primary and secondary amines allows for selective functionalization, making it a valuable tool in multi-step organic synthesis.[7]

  • Drug Development : Substituted ethylenediamines are important scaffolds in medicinal chemistry. Platinum complexes incorporating such ligands have been widely studied as potential anticancer agents, where modifications to the ligand can modulate the complex's cellular uptake, DNA binding affinity, and overall cytotoxicity.[6] The N-butyl group can influence the lipophilicity of potential drug candidates.

G Diagram 2: Core Application Areas A This compound (CAS 19522-69-1) B Ligand in Coordination Chemistry A->B C Intermediate in Organic Synthesis A->C D Scaffold in Drug Development A->D B1 Catalyst Development (e.g., Copper Complexes) B->B1 C1 Synthesis of Complex Organic Molecules C->C1 D1 Development of Potential Therapeutics (e.g., Pt-complexes) D->D1

Diagram 2: Core Application Areas of this compound.

Experimental Protocols

4.1 Protocol for Synthesis of a Copper(II) Complex (Generalized)

This protocol describes a general procedure for complexing this compound with a copper(II) salt.

  • Preparation of Ligand Solution : Dissolve this compound (2.0 mmol) in 15 mL of ethanol in a 50 mL round-bottom flask. Stir the solution at room temperature.

  • Preparation of Metal Salt Solution : In a separate beaker, dissolve Copper(II) chloride dihydrate (1.0 mmol) in 10 mL of ethanol.

  • Reaction : Add the copper(II) chloride solution dropwise to the stirring ligand solution over 10 minutes. A color change and/or precipitation of the complex should be observed.

  • Isolation : Stir the reaction mixture at room temperature for 2 hours. Collect the resulting precipitate by vacuum filtration.

  • Purification : Wash the collected solid with cold ethanol (2 x 5 mL) and then diethyl ether (2 x 5 mL) to remove unreacted starting materials.

  • Drying : Dry the purified product in a vacuum desiccator to a constant weight.

  • Characterization : Characterize the final complex using techniques such as FT-IR spectroscopy (to observe shifts in N-H bands upon coordination) and elemental analysis.

4.2 Protocol for Spectroscopic Characterization

Spectroscopic data is essential for structure confirmation and purity assessment. Public databases confirm the availability of IR, NMR, and Mass Spectrometry data for this compound.[1]

Table 2: Spectroscopic Data Summary

Technique Availability / Expected Features Source
¹H NMR Data available. Expect signals for butyl chain (CH₃, CH₂, CH₂), ethyl bridge (-CH₂CH₂-), and amine protons (NH, NH₂). N-H protons may be broad and their chemical shift concentration-dependent. [1][8]
¹³C NMR Data available. Expect 6 distinct signals corresponding to the 6 carbon atoms in the structure. Carbons attached to nitrogen will be in the 10-65 ppm range. [1][8]
FT-IR Data available. Expect N-H stretching for the primary amine (two peaks, ~3300-3500 cm⁻¹) and secondary amine (one peak, ~3300-3500 cm⁻¹). Also expect C-H stretching (~2850-2960 cm⁻¹) and N-H bending (~1600 cm⁻¹). [1][8]

| Mass Spec | Data available. The molecular ion peak (M+) would be expected at m/z = 116. Prominent fragments would result from alpha-cleavage adjacent to the nitrogen atoms. |[1] |

4.2.1 Sample Preparation and Analysis for FT-IR (Neat Liquid)

  • Instrument Setup : Collect a background spectrum of the clean, empty ATR crystal.

  • Sample Application : Place one small drop of this compound directly onto the center of the ATR crystal.

  • Data Acquisition : Collect the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.[7]

  • Data Analysis : Process the resulting spectrum (absorbance or transmittance vs. wavenumber) to identify characteristic peaks.

Safety and Handling

This compound is a hazardous chemical that requires careful handling.[1] It is classified as a flammable liquid and is corrosive, causing severe skin burns and eye damage.[1][2]

Table 3: GHS Hazard and Safety Information

Category Information Source
Signal Word Danger [2]
Pictograms Flame (GHS02), Corrosion (GHS05) [3]
Hazard Statements H226 : Flammable liquid and vapor.H314 : Causes severe skin burns and eye damage. [1][2][5]
Precautionary Statements P210 : Keep away from heat/sparks/open flames/hot surfaces. — No smoking.P280 : Wear protective gloves/protective clothing/eye protection/face protection.P303+P361+P353 : IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.P305+P351+P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P310 : Immediately call a POISON CENTER or doctor/physician. [1][9][10]
Personal Protective Equipment (PPE) Faceshields, chemical-resistant gloves, safety goggles, Type ABEK (EN14387) respirator filter. [2][9]
Storage Store in a cool, dry, and well-ventilated place. Keep container tightly closed. Keep away from heat, sparks, and flame. Store under an inert gas as it is air sensitive. [3][9][11]
Hazard Class Flammable Liquid 3; Skin Corrosion 1B [1][2]

| UN Number | 2734 |[4] |

References

Physical properties of n-Butylethylenediamine (boiling point, density)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of n-Butylethylenediamine

This technical guide provides a comprehensive overview of the key physical properties of this compound, specifically its boiling point and density. The information is intended for researchers, scientists, and professionals in drug development who require accurate physical data and detailed experimental methodologies.

Physical Properties of this compound

This compound, a colorless liquid, possesses distinct physical characteristics that are crucial for its handling, application, and process development in various scientific fields. A summary of its key physical properties is presented in the table below.

Physical PropertyValueConditions
Boiling Point170-172 °CStandard atmospheric pressure
Density0.836 g/mLat 25 °C
Specific Gravity0.84Not specified

Experimental Protocols

Accurate determination of physical properties is fundamental in chemical research. The following sections detail the standard experimental procedures for measuring the boiling point and density of a liquid substance like this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[1][2] This property is a key indicator of a substance's purity. A common and effective method for its determination is the Thiele tube method.

Apparatus:

  • Thiele tube

  • Thermometer (-10 to 200 °C range)

  • Capillary tube (sealed at one end)

  • Small test tube (fusion tube)

  • Heating source (e.g., Bunsen burner or hot plate)

  • Liquid paraffin or other suitable heating bath oil

  • Stand and clamp

  • Rubber band or thread

Procedure:

  • Fill the Thiele tube with liquid paraffin to a level just above the side arm.

  • Place a few milliliters of this compound into the small test tube.

  • Invert the sealed capillary tube and place it inside the test tube containing the sample, with the open end submerged in the liquid.

  • Attach the test tube to the thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb.

  • Suspend the thermometer and the attached test tube in the Thiele tube, making sure the heating oil surrounds the sample but does not enter the test tube.

  • Gently heat the side arm of the Thiele tube.[1][3] Convection currents will ensure uniform temperature distribution.

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Continue heating until a rapid and continuous stream of bubbles is observed.

  • Remove the heat source and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.[1][3] Record this temperature.

  • It is advisable to repeat the measurement to ensure accuracy.

Determination of Density

Density is the mass of a substance per unit volume (ρ = m/V).[4] It is an intrinsic property that can be used to identify a substance and assess its purity.

Apparatus:

  • Digital balance (accurate to at least 0.01 g)

  • Graduated cylinder or pycnometer (density bottle) for precise volume measurement

  • Thermometer

  • Pipette

Procedure:

  • Ensure the graduated cylinder or pycnometer is clean and dry.

  • Place the empty container on the digital balance and tare it to zero, or record its mass (m1).[4]

  • Carefully transfer a known volume of this compound into the container using a pipette. For high accuracy, a pycnometer is recommended as its volume is precisely known. If using a graduated cylinder, read the volume from the bottom of the meniscus.[4] Let this volume be V.

  • Place the container with the liquid back on the balance and record the new mass (m2).

  • The mass of the liquid (m) is calculated as m = m2 - m1.

  • Calculate the density using the formula: ρ = m / V.[4]

  • Measure and record the temperature of the liquid, as density is temperature-dependent.

  • For improved accuracy, repeat the measurement multiple times and calculate the average density.[4]

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedures for determining the boiling point and density of this compound.

G cluster_0 Boiling Point Determination cluster_1 Density Determination bp_start Start bp_setup Assemble Thiele Tube Apparatus bp_start->bp_setup bp_heat Heat Gently bp_setup->bp_heat bp_observe_bubbles Observe Bubble Stream bp_heat->bp_observe_bubbles bp_cool Remove Heat and Cool bp_observe_bubbles->bp_cool Continuous Stream bp_record Record Temperature at Liquid Entry bp_cool->bp_record bp_end End bp_record->bp_end d_start Start d_weigh_empty Weigh Empty Container d_start->d_weigh_empty d_add_liquid Add Known Volume of Liquid d_weigh_empty->d_add_liquid d_weigh_full Weigh Filled Container d_add_liquid->d_weigh_full d_calculate Calculate Density (ρ = m/V) d_weigh_full->d_calculate d_end End d_calculate->d_end

Caption: Experimental workflows for determining boiling point and density.

References

Solubility of N-Butylethylenediamine in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-butylethylenediamine in organic solvents. Due to the limited availability of specific quantitative public data for this compound, this document focuses on established principles of amine solubility, qualitative assessments, and a detailed experimental protocol for determining solubility. This guide is intended to equip researchers with the foundational knowledge and practical methodology to assess the solubility of this compound for applications in chemical synthesis, formulation development, and other research areas.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.

PropertyValueReference
Molecular Formula C₆H₁₆N₂[1][2][3]
Molecular Weight 116.21 g/mol [1]
Appearance Colorless liquid[1]
Density 0.836 g/mL at 25 °C[3]
Boiling Point 171-172 °C[3]
Refractive Index n20/D 1.443[3]

Solubility of this compound in Organic Solvents

This compound, an aliphatic diamine, is generally expected to be soluble in a range of organic solvents due to its molecular structure, which includes both a nonpolar butyl group and polar amine functional groups capable of hydrogen bonding. The principle of "like dissolves like" is a useful guide for predicting its solubility.

Qualitative Solubility Profile:

Based on general principles of amine solubility, the expected solubility of this compound in various organic solvents is summarized below. It is important to note that this is a qualitative assessment and experimental verification is necessary for precise applications.

Solvent ClassRepresentative SolventsExpected SolubilityRationale
Polar Protic Solvents Methanol, EthanolHighThe amine groups of this compound can form strong hydrogen bonds with the hydroxyl groups of these solvents.
Polar Aprotic Solvents Acetone, Tetrahydrofuran (THF)High to ModerateDipole-dipole interactions between the solvent and the polar amine groups of this compound will promote solubility.
Nonpolar Solvents Hexane, TolueneModerate to LowThe nonpolar butyl group will interact favorably with nonpolar solvents through London dispersion forces, but the polar amine groups will be less well-solvated, potentially limiting solubility.
Chlorinated Solvents Dichloromethane, ChloroformHighThese solvents can effectively solvate both the polar and nonpolar portions of the molecule.

Experimental Protocol for Solubility Determination

A gravimetric method is a reliable and straightforward approach for quantitatively determining the solubility of a liquid like this compound in an organic solvent.

Objective: To determine the solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound (analytical grade)

  • Selected organic solvent (analytical grade)

  • Analytical balance (readable to 0.1 mg)

  • Thermostatically controlled water bath or incubator

  • Vials with screw caps

  • Pipettes

  • Syringe filters (chemically compatible with the solvent)

  • Oven

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a pre-weighed vial.

    • Add a known volume of the selected organic solvent to the vial.

    • Tightly cap the vial to prevent solvent evaporation.

    • Place the vial in a thermostatically controlled environment (e.g., water bath) set to the desired temperature.

    • Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved this compound at the bottom of the vial indicates a saturated solution.

  • Sample Withdrawal and Filtration:

    • Allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the excess solute to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette to avoid premature precipitation.

    • Immediately filter the withdrawn sample through a syringe filter into a pre-weighed, dry vial. This step is crucial to remove any undissolved micro-particles.

  • Solvent Evaporation and Mass Determination:

    • Weigh the vial containing the filtered saturated solution.

    • Place the vial in an oven at a temperature sufficient to evaporate the solvent completely without degrading the this compound (a temperature below its boiling point is recommended, under a gentle stream of nitrogen if necessary).

    • Once the solvent has completely evaporated, allow the vial to cool to room temperature in a desiccator to prevent moisture absorption.

    • Weigh the vial containing the dry this compound residue.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty vial from the final weight of the vial with the residue.

    • Calculate the mass of the solvent in the withdrawn sample by subtracting the mass of the dissolved this compound from the mass of the filtered saturated solution.

    • Express the solubility in desired units, such as g/100 g of solvent or mol/L.

    Solubility ( g/100 g solvent) = (Mass of this compound / Mass of solvent) * 100

Visualizing Experimental and Logical Frameworks

Experimental Workflow for Solubility Determination:

experimental_workflow cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis cluster_calc Calculation prep1 Add excess this compound and solvent to vial prep2 Equilibrate at constant temperature with agitation prep1->prep2 samp1 Allow excess solute to settle prep2->samp1 samp2 Withdraw and filter a known volume of supernatant samp1->samp2 anal1 Weigh the filtered sample samp2->anal1 anal2 Evaporate the solvent anal1->anal2 anal3 Weigh the residue (this compound) anal2->anal3 calc1 Calculate mass of solute and solvent anal3->calc1 calc2 Determine solubility calc1->calc2

Caption: Experimental workflow for the gravimetric determination of solubility.

Factors Influencing the Solubility of this compound:

solubility_factors cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions External Conditions solubility Solubility of This compound solute_polarity Polar Amine Groups (Hydrogen Bonding) solute_polarity->solubility increases in polar solvents solute_nonpolar Nonpolar Butyl Group (van der Waals Forces) solute_nonpolar->solubility increases in nonpolar solvents solvent_polarity Polarity (Protic vs. Aprotic) solvent_polarity->solubility solvent_hbond Hydrogen Bonding Capacity solvent_hbond->solubility temperature Temperature temperature->solubility generally increases pressure Pressure (minor effect for liquids) pressure->solubility

Caption: Key factors influencing the solubility of this compound.

Conclusion

References

An In-depth Technical Guide to the Molecular Geometry and Conformation of n-Butylethylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular geometry and conformational landscape of n-butylethylenediamine. Due to the limited availability of direct experimental data for this compound, this guide synthesizes information from studies on its constituent fragments, ethylenediamine and n-butylamine, to predict its structural properties. This approach, combining experimental data from analogous molecules with computational methodologies, offers a robust framework for understanding the behavior of this flexible molecule, which is crucial for applications in drug design and materials science.

Molecular Structure and Conformational Possibilities

This compound (N'-butylethane-1,2-diamine) is a flexible molecule characterized by several rotatable single bonds, leading to a complex conformational landscape. The primary degrees of freedom that dictate its overall shape are the torsions around the central C-C bond of the ethylenediamine backbone and the C-C and C-N bonds of the n-butyl group.

The conformational preference of the ethylenediamine moiety is a critical determinant of the overall molecular geometry. Like other 1,2-disubstituted ethanes, it can exist in two primary staggered conformations: gauche and anti (or trans). In the case of ethylenediamine, the gauche conformation is stabilized by an intramolecular hydrogen bond between the two amino groups, making it the more stable conformer in the gas phase. This is a well-documented phenomenon known as the "gauche effect."

The n-butyl group also exhibits conformational isomerism, with trans and gauche arrangements around its C-C bonds. The interplay of these conformational possibilities in both the ethylenediamine core and the n-butyl chain results in a multitude of potential low-energy structures for this compound.

Quantitative Geometric Data

The following tables summarize key geometric parameters for the ethylenediamine and n-butylamine fragments, derived from experimental (gas electron diffraction) and computational (Density Functional Theory) studies. These values provide a baseline for understanding the expected bond lengths, angles, and dihedral angles in this compound.

Table 1: Geometric Parameters of Ethylenediamine

ParameterGas Electron Diffraction (GED)DFT (B3LYP/6-31G*)
Bond Lengths (Å)
C-C1.545 ± 0.0081.535
C-N1.469 ± 0.0061.467
N-H1.022 ± 0.0081.017
C-H1.100 (assumed)1.094
Bond Angles (°) **
∠C-C-N110.2 ± 0.6110.8
∠H-N-H106.0 (assumed)106.5
∠H-C-H109.5 (assumed)108.9
Dihedral Angles (°) **
τ(N-C-C-N) - gauche64.0 ± 4.063.5

Note: GED data for ethylenediamine is referenced from foundational studies in the field. DFT data represents typical values obtained from standard computational chemistry calculations.

Table 2: Geometric Parameters of n-Butylamine (representative alkylamine)

ParameterDFT (B3LYP/6-31G*)
Bond Lengths (Å)
C-C (average)1.532
C-N1.471
N-H1.017
C-H (average)1.095
Bond Angles (°) **
∠C-C-C (average)112.5
∠C-C-N113.8
Dihedral Angles (°) **
τ(C-C-C-C) - trans180.0
τ(C-C-C-C) - gauche~65

Note: These values are typical for n-alkylamines and provide a reference for the butyl chain in this compound.

Table 3: Conformational Energy Differences

Conformer ComparisonMoleculeΔE (kcal/mol)Method
gauche vs. transEthylenediamine~0.7 - 1.2Experimental & Computational
gauche vs. transn-Butane~0.9Experimental

Note: The energy difference favors the gauche conformer in ethylenediamine due to intramolecular hydrogen bonding, while in n-butane, the trans conformer is favored due to reduced steric hindrance.

Experimental and Computational Protocols

A thorough understanding of the molecular geometry and conformational preferences of this compound requires a combination of experimental and computational techniques.

Experimental Protocols

Gas Electron Diffraction (GED)

GED is a powerful technique for determining the gas-phase structure of molecules.

  • Sample Preparation: A gaseous sample of this compound is introduced into a high-vacuum chamber.

  • Data Acquisition: A high-energy electron beam is scattered by the gas molecules, and the resulting diffraction pattern is recorded on a detector.

  • Data Analysis: The radial distribution function is derived from the scattering intensity, providing information about internuclear distances. By fitting a molecular model to the experimental data, precise bond lengths, bond angles, and dihedral angles can be determined.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy in solution provides information about the time-averaged conformation of flexible molecules.

  • Sample Preparation: The this compound sample is dissolved in a suitable deuterated solvent.

  • Data Acquisition: A suite of 1D (¹H, ¹³C) and 2D (COSY, NOESY/ROESY) NMR experiments are performed.

  • Data Analysis:

    • Chemical Shifts: Provide information about the electronic environment of each nucleus.

    • Coupling Constants (J-values): Vicinal coupling constants (³J) are particularly useful as they are related to the dihedral angle between the coupled nuclei via the Karplus equation.

    • Nuclear Overhauser Effect (NOE): NOESY and ROESY experiments provide information about through-space proximity of protons, which helps in identifying folded or extended conformations.

Computational Protocol: Density Functional Theory (DFT)

DFT calculations are a cornerstone of modern conformational analysis, providing detailed insights into the geometries and relative energies of different conformers.

  • Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is used.

  • Methodology:

    • Initial Structure Generation: A 3D model of this compound is built.

    • Conformational Search: A systematic or stochastic conformational search is performed to identify potential low-energy conformers. This involves rotating around all significant rotatable bonds.

    • Geometry Optimization: Each identified conformer is then subjected to geometry optimization using a selected DFT functional and basis set (e.g., B3LYP/6-31G*). This process finds the lowest energy geometry for each starting conformation.

    • Frequency Calculations: Vibrational frequency calculations are performed on each optimized structure to confirm that it is a true energy minimum (no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energy).

    • Energy Analysis: The relative energies of all stable conformers are compared to determine the global minimum and the population of each conformer at a given temperature using the Boltzmann distribution.

Visualizing Molecular Conformations and Workflows

The following diagrams, generated using the DOT language, illustrate key conformational concepts and a typical workflow for conformational analysis.

G cluster_trans Trans Conformer trans N-C-C-N Dihedral ≈ 180° gauche1 N-C-C-N Dihedral ≈ +60° gauche2 N-C-C-N Dihedral ≈ -60°

Caption: Staggered conformers of the ethylenediamine backbone.

G A Anti-Anti B Anti-Gauche A->B Rotation C2-C3 C Gauche-Anti A->C Rotation C3-C4 D Gauche-Gauche B->D Rotation C3-C4 C->D Rotation C2-C3 G exp Experimental Analysis Gas Electron Diffraction (GED) NMR Spectroscopy data Quantitative Data | {Bond Lengths | Bond Angles | Dihedral Angles | Energy Differences} exp->data comp Computational Analysis DFT Conformational Search Geometry Optimization & Energy Calculation comp->data model Conformational Model of this compound data->model

An In-depth Technical Guide on the Core Reactivity of n-Butylethylenediamine with Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the fundamental reactivity of n-butylethylenediamine with both inorganic and organic acids. The document is intended for researchers, scientists, and professionals in drug development who utilize diamines in their work.

Introduction to this compound

This compound, with the chemical formula C6H16N2, is an organic compound containing two nitrogen atoms, making it a diamine.[1] Its structure consists of an ethylenediamine backbone with a butyl group attached to one of the nitrogen atoms. This substitution results in two distinct amine functionalities: a primary amine (-NH2) and a secondary amine (-NH-). The presence of these two basic centers dictates its reactivity towards acids, with each nitrogen exhibiting a different propensity to accept a proton.

Acid-Base Properties and Protonation Behavior

The basicity of an amine is quantified by the pKa of its conjugate acid. For a diamine like this compound, there are two pKa values corresponding to the stepwise protonation of the two nitrogen atoms.

The first protonation occurs at the more basic nitrogen atom, followed by the second protonation at the less basic nitrogen. The pKa values for this compound are summarized in the table below.

Table 1: Dissociation Constants (pKa) of this compound

Protonation SteppKa Value
pKa110.30
pKa27.53
(Data sourced from Williams, R.[2])

The higher pKa value (pKa1 = 10.30) corresponds to the protonation of the primary amine, which is rendered more basic by the electron-donating inductive effect of the adjacent ethyl group. The butyl group on the secondary amine has a slightly stronger electron-donating effect, but steric hindrance can influence its basicity. The lower pKa value (pKa2 = 7.53) represents the protonation of the secondary amine in the already monoprotonated species. The presence of a positive charge on the adjacent ammonium group in the monoprotonated form significantly reduces the basicity of the second nitrogen atom through an electron-withdrawing field effect.

The stepwise protonation of this compound with a generic acid (HA) can be visualized as a clear logical progression.

G cluster_0 Step 1: First Protonation cluster_1 Step 2: Second Protonation Amine CCCCNCCN (this compound) Acid1 + H⁺A⁻ Amine->Acid1 Mono-protonated CCCCNCCNH₃⁺ A⁻ (Monoprotonated Species) Acid1->Mono-protonated Mono-protonated2 CCCCNCCNH₃⁺ A⁻ Acid2 + H⁺A⁻ Mono-protonated2->Acid2 Di-protonated CCCC(H)NCCNH₃⁺ 2A⁻ (Diprotonated Species) Acid2->Di-protonated

Caption: Stepwise protonation of this compound.

Reactivity with Inorganic Acids

This compound readily reacts with strong inorganic acids, such as hydrochloric acid (HCl) or sulfuric acid (H2SO4), in typical acid-base neutralization reactions. These reactions are exothermic and result in the formation of the corresponding ammonium salts. Depending on the stoichiometry of the acid added, either the mono-salt or the di-salt can be formed. These salts are generally water-soluble crystalline solids.

Reaction Scheme:

  • Monoprotonation: C4H9NHC2H4NH2 + HCl → [C4H9NHC2H4NH3]⁺Cl⁻

  • Diprotonation: C4H9NHC2H4NH2 + 2HCl → [C4H9NH2C2H4NH3]²⁺2Cl⁻

Reactivity with Organic Acids

The reaction of this compound with organic acids, particularly carboxylic acids and their derivatives, is of significant interest in organic synthesis.

Secondary amines react with carboxylic acids or, more commonly, their more reactive derivatives like acyl chlorides and acid anhydrides, to form N,N-disubstituted amides.[3] This nucleophilic acyl substitution is a cornerstone of organic synthesis.[4] The reaction with a carboxylic acid typically requires heat and/or a dehydrating agent to drive the equilibrium towards the amide product by removing water.[4] The use of acyl chlorides is often more efficient and proceeds under milder conditions, usually in the presence of a non-nucleophilic base to neutralize the HCl byproduct.[3]

The general workflow for amide synthesis from a carboxylic acid and this compound can be outlined as follows:

G Start Carboxylic Acid (R-COOH) Activation Activation (e.g., with SOCl₂) Start->Activation AcylChloride Acyl Chloride (R-COCl) Activation->AcylChloride Reaction Nucleophilic Acyl Substitution AcylChloride->Reaction Amine This compound Amine->Reaction Amide Amide Product Reaction->Amide

Caption: Amide synthesis workflow.

Experimental Protocols

Potentiometric titration is a widely used and straightforward method for determining the dissociation constants of amines.[5][6]

Methodology:

  • Preparation: A known concentration of this compound is dissolved in deionized water. The solution is placed in a thermostated vessel to maintain a constant temperature (e.g., 298.15 K).

  • Titration: A standardized solution of a strong acid (e.g., 0.1 M HCl) is incrementally added to the amine solution using a precision burette.

  • Measurement: The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

  • Data Analysis: A titration curve is generated by plotting the measured pH against the volume of acid added. The pKa values are determined from the pH at the half-equivalence points. For a diamine, two distinct buffer regions and two equivalence points will be observed, allowing for the determination of both pKa1 and pKa2.

The experimental setup and workflow for potentiometric titration are illustrated below.

G cluster_workflow Potentiometric Titration Workflow cluster_setup Experimental Setup prep Prepare Amine Solution (Known Concentration) titration Titrate with Standardized Acid prep->titration measurement Record pH vs. Volume of Titrant titration->measurement analysis Plot Titration Curve & Determine pKa measurement->analysis burette Burette with Standard Acid vessel Thermostated Vessel with Amine Solution burette->vessel ph_meter pH Meter ph_meter->vessel stirrer Magnetic Stirrer stirrer->vessel

References

The Chelation of Metal Ions by N-Butylethylenediamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-butylethylenediamine, a derivative of the well-studied chelating agent ethylenediamine, presents a unique profile for metal ion coordination. The introduction of an N-butyl group introduces steric and electronic effects that modulate the stability and thermodynamic properties of its metal complexes. While specific thermodynamic data for this compound is not extensively documented in publicly available literature, this guide provides a comprehensive technical overview of its anticipated chelating properties. By drawing parallels with ethylenediamine and other N-alkylethylenediamine analogues, we can infer trends in stability constants and thermodynamic parameters. This document details the fundamental principles of chelation, the influence of N-alkylation, and provides standardized experimental protocols for the determination of these properties.

Introduction to Chelation and the Role of this compound

Chelation is a process in which a central metal ion binds to a ligand at two or more points, forming a ring structure.[1] Ligands capable of such binding are known as chelating agents. Ethylenediamine (en) is a classic bidentate chelating agent, coordinating through its two nitrogen atoms to form a stable five-membered ring with a metal ion.[1] This "chelate effect" results in significantly higher stability of the complex compared to complexes formed with analogous monodentate ligands.[2]

This compound belongs to the class of N-substituted ethylenediamines. The presence of the butyl group on one of the nitrogen atoms is expected to influence its chelating behavior in several ways:

  • Steric Hindrance: The bulky butyl group can sterically hinder the approach of the ligand to the metal ion and may also influence the geometry of the resulting complex. This steric strain can potentially lead to lower stability constants compared to unsubstituted ethylenediamine.[3]

  • Electronic Effects: The butyl group is an electron-donating group, which increases the electron density on the adjacent nitrogen atom. This enhanced basicity could lead to a stronger bond with the metal ion, thus increasing the stability of the complex. The overall effect on stability will be a balance between these steric and electronic factors.

Comparative Analysis of Stability Constants

To understand the potential chelating ability of this compound, it is instructive to examine the stability constants of metal complexes with ethylenediamine and other N-alkylethylenediamines. The stability constant (log K) is a measure of the strength of the interaction between a metal ion and a ligand.[4]

Table 1: Logarithms of Overall Stability Constants (log β) for Metal Complexes with Ethylenediamine and N-Alkylethylenediamines

Metal IonEthylenediamine (en)N-methylethylenediamineN-ethylethylenediamineN,N'-diethylethylenediamine
Cu(II) 19.719.318.716.3
Ni(II) 18.117.516.813.5
Zn(II) 12.912.111.59.8
Co(II) 14.413.813.110.9
Cd(II) 12.211.510.99.2

Note: The values presented are a compilation from various sources and are intended for comparative purposes. The exact values can vary with experimental conditions (temperature, ionic strength).

Analysis of Trends:

The data in Table 1 clearly demonstrates that as the size of the N-alkyl substituent increases, the stability of the corresponding metal complexes tends to decrease. This trend suggests that the steric hindrance introduced by the alkyl groups generally outweighs the electronic donating effect. Based on this trend, it is anticipated that the stability constants for this compound complexes will be lower than those of N-ethylethylenediamine complexes for a given metal ion.

Experimental Protocols for Determining Chelating Properties

Accurate determination of the stability constants and thermodynamic parameters of this compound-metal complexes is crucial for their potential applications. The following are detailed methodologies for key experiments.

Potentiometric Titration

Potentiometric titration is a highly accurate method for determining protonation constants of the ligand and the stability constants of its metal complexes.[5][6] The method involves monitoring the pH of a solution containing the ligand and the metal ion as a standard solution of a strong base is added.

Protocol:

  • Solution Preparation:

    • Prepare a standard stock solution of this compound of known concentration.

    • Prepare standard stock solutions of the metal perchlorate or nitrate salts. The concentration should be accurately known.

    • Prepare a carbonate-free standard solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH).

    • Prepare a solution of a strong acid (e.g., HClO₄) of known concentration.

    • Use a background electrolyte (e.g., NaClO₄ or KNO₃) at a constant ionic strength (e.g., 0.1 M) for all solutions to maintain constant activity coefficients.[7]

  • Calibration: Calibrate the pH electrode and meter using standard buffer solutions (pH 4.0, 7.0, and 9.0) at the desired experimental temperature.

  • Titration Procedure:

    • Ligand Protonation: Titrate a solution containing a known amount of this compound and strong acid with the standard base solution.

    • Complex Formation: Titrate a solution containing known amounts of this compound, the metal salt, and strong acid with the same standard base solution.

  • Data Analysis:

    • Plot the pH readings against the volume of base added to generate titration curves.

    • From the titration data, calculate the average number of protons bound per ligand molecule (n̄ₐ) and the average number of ligands bound per metal ion (n̄).

    • Use appropriate software (e.g., HYPERQUAD) to refine the protonation and stability constants by fitting the experimental data to a theoretical model.

Potentiometric_Titration_Workflow cluster_prep Solution Preparation cluster_exp Experiment cluster_analysis Data Analysis Ligand This compound Stock Solution Titration_Vessel Titration Vessel (Ligand + Metal + Acid) Ligand->Titration_Vessel Metal Metal Salt Stock Solution Metal->Titration_Vessel Base Standard Base (e.g., NaOH) Burette Burette with Standard Base Base->Burette Acid Standard Acid (e.g., HClO4) Acid->Titration_Vessel Electrolyte Background Electrolyte (e.g., NaClO4) Electrolyte->Titration_Vessel pH_Meter pH Meter Titration_Vessel->pH_Meter pH Measurement Titration_Curves Generate Titration Curves (pH vs. Volume) pH_Meter->Titration_Curves Burette->Titration_Vessel Titration Calculation Calculate n̄ₐ and n̄ Titration_Curves->Calculation Software Data Fitting with Software (e.g., HYPERQUAD) Calculation->Software Constants Determine Stability Constants (log K) Software->Constants

Potentiometric titration workflow for stability constant determination.

Spectrophotometry

Spectrophotometry can be used to determine stability constants if the formation of the metal-ligand complex results in a change in the UV-Vis absorption spectrum.[8][9] The molar ratio method and Job's method of continuous variation are commonly employed.

Protocol (Molar Ratio Method):

  • Solution Preparation:

    • Prepare stock solutions of this compound and the metal salt in a suitable solvent.

  • Spectral Scans:

    • Obtain the absorption spectra of the free metal ion and the free ligand to identify the wavelength of maximum absorbance (λ_max) for the complex.

  • Molar Ratio Series:

    • Prepare a series of solutions where the metal ion concentration is held constant, and the ligand concentration is varied systematically.

  • Absorbance Measurements:

    • Measure the absorbance of each solution at the λ_max of the complex.

  • Data Analysis:

    • Plot the absorbance versus the molar ratio of ligand to metal.

    • The plot will typically show two linear portions. The intersection of these lines gives the stoichiometry of the complex. The stability constant can be calculated from the absorbance data in the curved region of the plot.[9]

Spectrophotometry_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis Ligand_Stock Ligand Stock Solution Series Prepare Molar Ratio Series Ligand_Stock->Series Metal_Stock Metal Stock Solution Metal_Stock->Series Spectrophotometer Spectrophotometer Series->Spectrophotometer Scan Determine λ_max of Complex Spectrophotometer->Scan Measure_Abs Measure Absorbance of Series at λ_max Scan->Measure_Abs Plot Plot Absorbance vs. Molar Ratio Measure_Abs->Plot Stoichiometry Determine Stoichiometry Plot->Stoichiometry Stability_Constant Calculate Stability Constant Plot->Stability_Constant

Workflow for spectrophotometric determination of stability constants.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, allowing for the determination of the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n) in a single experiment.[10]

Protocol:

  • Sample Preparation:

    • Prepare solutions of the metal ion and this compound in the same buffer to minimize heats of dilution.[11]

    • Degas the solutions to prevent the formation of air bubbles.

  • ITC Experiment:

    • Load the metal solution into the sample cell and the ligand solution into the injection syringe.

    • Perform a series of injections of the ligand into the metal solution while monitoring the heat released or absorbed.

  • Data Analysis:

    • Integrate the heat flow peaks to obtain the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to metal.

    • Fit the resulting binding isotherm to a suitable binding model to determine Kₐ, ΔH, and n.

Logical Relationships in Chelation

The chelation process and the factors influencing it can be visualized as a logical relationship diagram.

Chelation_Factors cluster_ligand Ligand Properties cluster_metal Metal Ion Properties cluster_complex Complex Properties Ligand This compound Steric Steric Hindrance (Butyl Group) Ligand->Steric Electronic Electronic Effect (Electron Donating) Ligand->Electronic Complex Metal-Ligand Complex Steric->Complex - Electronic->Complex + Metal Metal Ion Charge Charge Metal->Charge Radius Ionic Radius Metal->Radius Charge->Complex + Radius->Complex -/+ Stability Thermodynamic Stability (log K) Complex->Stability Geometry Coordination Geometry Complex->Geometry

Factors influencing metal complex formation with this compound.

Conclusion

This compound is a promising chelating agent whose properties are influenced by a combination of steric and electronic factors originating from its N-butyl substituent. While direct experimental data is limited, a comparative analysis with ethylenediamine and its N-alkylated derivatives suggests that its metal complexes will exhibit moderate stability, likely lower than that of less sterically hindered analogues. The experimental protocols detailed in this guide provide a robust framework for the precise determination of the thermodynamic and stability parameters of this compound-metal complexes. Such data is essential for advancing the application of these complexes in fields ranging from catalysis to drug development.

References

Methodological & Application

Application Notes and Protocols: N-Butylethylenediamine as a Ligand for Copper(II) Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of N-butylethylenediamine as a versatile ligand for the formation of copper(II) complexes, highlighting their potential applications in drug development. Detailed protocols for the synthesis, characterization, and evaluation of the biological activities of these complexes are provided to facilitate further research and development in this area.

Introduction

This compound is a bidentate ligand that readily coordinates with copper(II) ions to form stable complexes. The resulting complexes have demonstrated a range of biological activities, including enzyme inhibition and cytotoxicity, making them promising candidates for the development of novel therapeutic agents. The butyl group on the ethylenediamine backbone can influence the lipophilicity and steric properties of the copper(II) complex, potentially enhancing its cellular uptake and interaction with biological targets.

Data Presentation

Physicochemical and Spectroscopic Characterization of a Representative this compound Copper(II) Complex

While specific characterization data for a simple this compound copper(II) complex is not extensively available in the literature, the following table presents expected and reported data for analogous N-alkylethylenediamine copper(II) complexes. This data serves as a reference for researchers synthesizing and characterizing these compounds.

Property[Cu(N-alkylethylenediamine)₂]X₂
Elemental Analysis (%)
CCalculated and found values would be compared.
HCalculated and found values would be compared.
NCalculated and found values would be compared.
CuCalculated and found values would be compared.
Molar Conductivity (Ω⁻¹ cm² mol⁻¹) Typically in the range for 1:2 electrolytes in solvents like DMSO or water.
Infrared (IR) Spectroscopy (cm⁻¹)
ν(N-H)Shift to lower wavenumber upon coordination compared to the free ligand.
δ(N-H)Shift upon coordination.
ν(Cu-N)Typically observed in the far-IR region (e.g., 400-500 cm⁻¹).
UV-Visible (UV-Vis) Spectroscopy
λmax (nm)d-d transitions characteristic of Cu(II) complexes, often in the visible region.
ε (M⁻¹ cm⁻¹)Molar absorptivity corresponding to the λmax.
Biological Activity of this compound Copper(II) Complexes

The following table summarizes the reported biological activities of a copper(II) complex of N-(n-Butyl)ethylenediamine.

Biological ActivityAssayTargetIC₅₀ ValueReference
Enzyme Inhibitionα-Glucosidase Inhibition Assayα-Glucosidase1.018 mg/mL[1]
Enzyme InhibitionCytochrome P450 Inhibition AssaySeven CYP isoforms5 to 10 µM[1]

Experimental Protocols

Synthesis of a Representative this compound Copper(II) Complex

This protocol is a general method adapted for the synthesis of a bis(this compound)copper(II) complex. The choice of the copper(II) salt (e.g., chloride, nitrate, sulfate) will determine the counter-ion in the final product.

Materials:

  • Copper(II) salt (e.g., CuCl₂·2H₂O, Cu(NO₃)₂·3H₂O)

  • This compound

  • Ethanol or Methanol

  • Stir plate and stir bar

  • Round bottom flask

  • Condenser (optional, for reflux)

Procedure:

  • Dissolve the copper(II) salt (1 mmol) in a minimal amount of ethanol or methanol in a round bottom flask with stirring.

  • In a separate container, dissolve this compound (2 mmol) in a small amount of the same solvent.

  • Slowly add the this compound solution to the stirring copper(II) salt solution. A color change should be observed, indicating complex formation.

  • Continue stirring the reaction mixture at room temperature for 2-4 hours. Gentle heating or reflux can be employed to ensure complete reaction.

  • Reduce the volume of the solvent by rotary evaporation or by allowing it to slowly evaporate.

  • The resulting precipitate can be collected by filtration, washed with a small amount of cold solvent, and then with diethyl ether.

  • Dry the product in a desiccator over a suitable drying agent.

  • Characterize the synthesized complex using techniques such as elemental analysis, IR spectroscopy, UV-Vis spectroscopy, and molar conductivity measurements.

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Complex Formation cluster_isolation Product Isolation & Purification cluster_characterization Characterization Cu_Salt Dissolve Copper(II) Salt in Solvent Mix Mix Reactant Solutions Cu_Salt->Mix Ligand Dissolve this compound in Solvent Ligand->Mix Stir Stir at Room Temperature (2-4 hours) Mix->Stir Evaporate Reduce Solvent Volume Stir->Evaporate Filter Filter Precipitate Evaporate->Filter Wash Wash with Cold Solvent and Diethyl Ether Filter->Wash Dry Dry in Desiccator Wash->Dry Characterize Elemental Analysis, IR, UV-Vis, Molar Conductivity Dry->Characterize

Synthesis workflow for this compound copper(II) complexes.
α-Glucosidase Inhibition Assay

This protocol is used to determine the inhibitory effect of the synthesized copper(II) complex on α-glucosidase activity.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Phosphate buffer (pH 6.8)

  • Synthesized copper(II) complex

  • Acarbose (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the copper(II) complex in a suitable solvent (e.g., DMSO, water).

  • In a 96-well plate, add 50 µL of phosphate buffer, 10 µL of α-glucosidase solution, and 20 µL of various concentrations of the copper(II) complex solution.

  • Incubate the plate at 37 °C for 10 minutes.

  • Initiate the reaction by adding 20 µL of pNPG solution to each well.

  • Incubate the plate at 37 °C for 20 minutes.

  • Stop the reaction by adding 50 µL of 0.1 M Na₂CO₃ solution.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Acarbose is used as a positive control, and a blank containing all reagents except the complex is also prepared.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • The IC₅₀ value is determined by plotting the percentage of inhibition against the complex concentration.

Cytochrome P450 Inhibition Assay

This assay evaluates the potential of the copper(II) complex to inhibit major cytochrome P450 (CYP) isoforms using human liver microsomes.

Materials:

  • Human liver microsomes (HLMs)

  • NADPH regenerating system

  • Specific probe substrates for each CYP isoform (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, etc.)

  • Synthesized copper(II) complex

  • Known CYP inhibitors (positive controls)

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the copper(II) complex.

  • Pre-incubate HLMs, the copper(II) complex at various concentrations, and the NADPH regenerating system in a phosphate buffer (pH 7.4) at 37 °C.

  • Initiate the reaction by adding the specific CYP probe substrate.

  • Incubate for a specific time at 37 °C.

  • Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Centrifuge to precipitate proteins.

  • Analyze the supernatant for the formation of the metabolite of the probe substrate using a validated LC-MS/MS method.

  • The percentage of inhibition is calculated by comparing the metabolite formation in the presence of the complex to the vehicle control.

  • Determine the IC₅₀ value from the concentration-inhibition curve.

Bioassay_Workflow cluster_synthesis Complex Synthesis & Preparation cluster_assays Biological Assays cluster_data Data Analysis Synth Synthesize and Purify Copper(II) Complex Stock Prepare Stock Solution of Complex Synth->Stock Alpha_Glucosidase α-Glucosidase Inhibition Assay Stock->Alpha_Glucosidase CYP450 Cytochrome P450 Inhibition Assay Stock->CYP450 Antimicrobial Antimicrobial Activity Assay Stock->Antimicrobial Cytotoxicity Cytotoxicity Assay (MTT) Stock->Cytotoxicity IC50 Determine IC₅₀ Values Alpha_Glucosidase->IC50 CYP450->IC50 MIC Determine MIC Values Antimicrobial->MIC Cytotoxicity->IC50 Application Application IC50->Application Potential as Enzyme Inhibitor or Anticancer Agent MIC->Application Potential as Antimicrobial Agent

Workflow for biological evaluation of copper(II) complexes.
Antimicrobial Activity Assay (Broth Microdilution Method)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the copper(II) complex against various microbial strains.

Materials:

  • Bacterial and/or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Synthesized copper(II) complex

  • Standard antimicrobial agents (positive controls)

  • 96-well microplates

  • Incubator

  • Microplate reader (optional)

Procedure:

  • Prepare a stock solution of the copper(II) complex.

  • In a 96-well plate, perform serial two-fold dilutions of the complex in the appropriate broth medium.

  • Prepare an inoculum of the microbial strain standardized to a specific concentration (e.g., 0.5 McFarland standard).

  • Add the microbial inoculum to each well.

  • Include a positive control (broth with inoculum and standard antimicrobial agent) and a negative control (broth with inoculum only).

  • Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37 °C for 18-24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the complex that visibly inhibits microbial growth. This can be assessed visually or by measuring the optical density using a microplate reader.

Cytotoxicity Assay (MTT Assay)

This assay measures the cytotoxic effect of the copper(II) complex on cancer and/or normal cell lines.

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7) and/or normal cell lines (e.g., fibroblasts)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Synthesized copper(II) complex

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (DMSO) or other suitable solvent to dissolve formazan crystals

  • 96-well cell culture plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a specific density and allow them to adhere overnight in a CO₂ incubator (37 °C, 5% CO₂).

  • Prepare various concentrations of the copper(II) complex in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing the different concentrations of the complex.

  • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • After incubation, remove the medium and add MTT solution to each well.

  • Incubate for another 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated relative to the untreated control cells.

  • The IC₅₀ value, the concentration of the complex that inhibits 50% of cell growth, is determined from the dose-response curve.

Logical Relationships and Potential Applications

The biological activities of this compound copper(II) complexes suggest their potential in various therapeutic areas. The inhibition of α-glucosidase points towards applications in the management of type 2 diabetes. The inhibition of cytochrome P450 enzymes is a critical aspect of drug development, as it can predict potential drug-drug interactions. The cytotoxic and antimicrobial activities indicate the potential for developing these complexes as anticancer and anti-infective agents, respectively.

Logical_Relationships cluster_activities Biological Activities cluster_applications Potential Applications Complex This compound Copper(II) Complex Alpha_Glucosidase α-Glucosidase Inhibition Complex->Alpha_Glucosidase CYP450 CYP450 Inhibition Complex->CYP450 Antimicrobial Antimicrobial Activity Complex->Antimicrobial Cytotoxicity Cytotoxicity Complex->Cytotoxicity Diabetes Antidiabetic Agents Alpha_Glucosidase->Diabetes DDI Drug-Drug Interaction Prediction CYP450->DDI Anti_infective Anti-infective Agents Antimicrobial->Anti_infective Anticancer Anticancer Agents Cytotoxicity->Anticancer

Logical relationships of this compound copper(II) complexes.

References

Application Notes and Protocols for the Synthesis of n-Butylethylenediamine-Functionalized Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable porosity, and versatile functionality make them promising candidates for a range of applications, including gas storage, catalysis, and drug delivery. The incorporation of specific functional groups, such as amines, can further enhance their properties and tailor them for specific applications.

This document provides detailed protocols for the synthesis of an n-Butylethylenediamine-functionalized MOF. As direct synthesis methods using this compound as a primary linker are not well-established, this protocol follows a robust and widely-used two-step post-synthetic modification (PSM) approach.[1][2][3][4][5] First, a well-characterized amino-functionalized MOF, UiO-66-NH2, is synthesized. Subsequently, the primary amino groups on the organic linkers of UiO-66-NH2 are functionalized with this compound. This method allows for the precise installation of the desired functional group while maintaining the crystalline integrity of the parent MOF.

Part 1: Synthesis of UiO-66-NH2

The foundational MOF for this protocol is UiO-66-NH2, a zirconium-based MOF known for its exceptional chemical and thermal stability.[6][7][8]

Experimental Protocol: Solvothermal Synthesis of UiO-66-NH2
  • Precursor Solution Preparation:

    • In a 100 mL screw-capped glass jar, dissolve 1.25 g of Zirconium(IV) chloride (ZrCl4) in 50 mL of N,N-dimethylformamide (DMF).

    • In a separate container, dissolve 0.905 g of 2-aminoterephthalic acid (H2BDC-NH2) in 50 mL of DMF.

  • Reaction Mixture Assembly:

    • Combine the two solutions in the 100 mL glass jar.

    • Add 2.75 mL of concentrated hydrochloric acid (HCl) as a modulator. Modulators are often used to control the crystal growth and improve the quality of the resulting MOF.

  • Solvothermal Synthesis:

    • Seal the glass jar tightly.

    • Place the jar in a preheated oven at 120 °C for 24 hours.

  • Product Isolation and Washing:

    • After 24 hours, remove the jar from the oven and allow it to cool to room temperature. A pale yellow precipitate should be visible.

    • Collect the solid product by centrifugation or filtration.

    • Wash the collected solid with fresh DMF three times to remove any unreacted precursors.

    • Subsequently, wash with ethanol three times to exchange the DMF within the pores.

  • Activation:

    • Dry the washed product under vacuum at 150 °C for 12 hours to remove the ethanol from the pores and activate the MOF.

    • The resulting fine pale yellow powder is UiO-66-NH2.

Part 2: Post-Synthetic Modification with this compound

This section details the procedure for grafting this compound onto the primary amine groups of the synthesized UiO-66-NH2. The protocol is adapted from established methods for the functionalization of amino-containing MOFs.[9]

Experimental Protocol: Functionalization of UiO-66-NH2
  • Activation of UiO-66-NH2:

    • Activate 500 mg of the synthesized UiO-66-NH2 by heating under vacuum at 150 °C for 4 hours to ensure the pores are free of guest molecules.

  • Reaction Setup:

    • In a 50 mL round-bottom flask, suspend the activated UiO-66-NH2 in 20 mL of anhydrous toluene.

    • Add a 10-fold molar excess of this compound relative to the 2-aminoterephthalic acid linker in the MOF.

    • Add a 10-fold molar excess of a non-nucleophilic base, such as triethylamine, to act as an acid scavenger.

  • Reaction:

    • Heat the reaction mixture under reflux at 110 °C for 48 hours with constant stirring under an inert atmosphere (e.g., nitrogen or argon).

  • Product Washing and Isolation:

    • After cooling to room temperature, collect the solid product by centrifugation.

    • Wash the product thoroughly with toluene to remove excess reagents.

    • Subsequently, wash with ethanol to remove residual toluene.

  • Activation of Functionalized MOF:

    • Dry the final product, this compound-functionalized UiO-66 (UiO-66-NH-BED), under vacuum at 80 °C for 12 hours. A lower activation temperature is used to prevent degradation of the grafted functional group.

Data Presentation

The following tables summarize the expected quantitative data from the characterization of the parent and functionalized MOFs. The values are based on typical results reported in the literature for UiO-66-NH2 and similarly functionalized MOFs.[6][8]

Material Parameter Expected Value Characterization Technique
UiO-66-NH2BET Surface Area1000 - 1400 m²/gNitrogen Physisorption
Pore Volume0.5 - 0.7 cm³/gNitrogen Physisorption
Micropore Diameter~0.6 nmNitrogen Physisorption
UiO-66-NH-BEDBET Surface Area800 - 1200 m²/gNitrogen Physisorption
Pore Volume0.4 - 0.6 cm³/gNitrogen Physisorption
Degree of Functionalization50 - 80%¹H NMR of digested sample

Visualizations

Diagrams

Synthesis_Workflow cluster_synthesis Part 1: Synthesis of UiO-66-NH2 cluster_psm Part 2: Post-Synthetic Modification A Precursor Solutions (ZrCl4 in DMF, H2BDC-NH2 in DMF) B Mixing and Addition of HCl Modulator A->B C Solvothermal Reaction (120°C, 24h) B->C D Isolation and Washing (DMF and Ethanol) C->D E Activation (150°C, vacuum) D->E F UiO-66-NH2 Product E->F G Activated UiO-66-NH2 F->G Proceed to Functionalization H Reaction with this compound (Toluene, 110°C, 48h) G->H I Washing (Toluene and Ethanol) H->I J Activation (80°C, vacuum) I->J K UiO-66-NH-BED Product J->K

Caption: Workflow for the synthesis of UiO-66-NH2 and its subsequent functionalization.

Logical_Relationship cluster_materials cluster_properties Parent_MOF UiO-66-NH2 (Primary Amine) Product_MOF UiO-66-NH-BED (Secondary Amine) Parent_MOF->Product_MOF Post-Synthetic Modification Prop1 High Surface Area Parent_MOF->Prop1 Prop2 Chemical Stability Parent_MOF->Prop2 Prop3 Tunable Porosity Parent_MOF->Prop3 Reagent This compound Reagent->Product_MOF Reacts with Product_MOF->Prop1 Product_MOF->Prop2 Product_MOF->Prop3 Prop4 Enhanced Basicity Product_MOF->Prop4 Prop5 Potential for Drug Delivery Product_MOF->Prop5

Caption: Relationship between materials and their properties in the synthesis process.

References

Application of n-Butylethylenediamine in Polymer Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

n-Butylethylenediamine is a diamine that can be utilized in various polymer synthesis applications, primarily owing to the presence of two reactive amine groups—a primary and a secondary amine. These functional groups allow it to act as a monomer in step-growth polymerization to form polyamides and polyureas, or as a curing agent for epoxy resins. While specific documented examples of its use in forming polyamides and polyureas are not extensively available in the reviewed literature, its structural similarity to other aliphatic diamines suggests its potential in these roles. The most prominent and practical application appears to be its use as a curing agent for epoxy resins, where the amine hydrogens react with epoxide groups to form a cross-linked polymer network.[1]

This document provides an overview of the potential applications of this compound in polymer synthesis, with a detailed focus on its role as an epoxy curing agent. The provided protocols are based on general principles of polymerization and curing reactions involving aliphatic amines.

Applications in Polymer Synthesis

  • Curing Agent for Epoxy Resins: this compound can serve as a hardener for epoxy resins, such as those based on Bisphenol A diglycidyl ether (DGEBA). The active hydrogens on the primary and secondary amine groups react with the epoxy rings in a ring-opening addition reaction. This process forms a rigid, three-dimensional thermoset polymer network. Aliphatic amines are known to be effective room-temperature curing agents, although the reaction can be accelerated with heat.[2]

  • Monomer for Polyamide Synthesis: In principle, this compound can be reacted with a dicarboxylic acid or its derivative (e.g., a diacyl chloride) through condensation polymerization to form a polyamide. The reaction would involve the formation of amide linkages between the amine groups of this compound and the carboxyl groups of the diacid, with the elimination of a small molecule like water or HCl.

  • Monomer for Polyurea Synthesis: The reaction of this compound with a diisocyanate would lead to the formation of a polyurea. This polyaddition reaction involves the addition of the amine groups across the isocyanate groups, forming urea linkages. This type of reaction is typically fast and can be carried out at relatively low temperatures.

Due to the lack of specific literature detailing the synthesis of polyamides and polyureas with this compound, this document will focus on its application as an epoxy curing agent.

Experimental Protocol: Curing of Bisphenol A Diglycidyl Ether (DGEBA) with this compound

This protocol describes a general procedure for the curing of a standard epoxy resin using this compound as the curing agent.

Materials:

  • Bisphenol A diglycidyl ether (DGEBA) based epoxy resin

  • This compound (Curing Agent)

  • Acetone (optional, for viscosity reduction)

  • Beakers, stirring rods, and molds

  • Vacuum oven

  • Differential Scanning Calorimeter (DSC)

  • Thermogravimetric Analyzer (TGA)

  • Dynamic Mechanical Analyzer (DMA)

Procedure:

  • Stoichiometric Calculation: Determine the required amount of this compound based on the amine hydrogen equivalent weight (AHEW) of the diamine and the epoxy equivalent weight (EEW) of the resin. The stoichiometric ratio is typically 1:1 of amine hydrogens to epoxy groups.

  • Mixing: In a clean beaker, weigh the calculated amount of DGEBA epoxy resin. If the resin is too viscous, it can be gently warmed or a small amount of acetone can be added to reduce viscosity.

  • Add the calculated amount of this compound to the epoxy resin.

  • Thoroughly mix the two components with a stirring rod for 5-10 minutes until a homogeneous mixture is obtained.

  • Degassing: Place the mixture in a vacuum chamber to remove any entrapped air bubbles until the bubbling subsides.

  • Curing: Pour the bubble-free mixture into a pre-heated mold. The curing can be performed at room temperature or at an elevated temperature to accelerate the process. A typical curing schedule might be 2 hours at 80°C followed by 2 hours at 150°C.[3]

  • Post-Curing: After the initial curing, the polymer can be post-cured at a higher temperature (e.g., 180°C) for an additional 1-2 hours to ensure complete reaction and achieve optimal properties.

  • Characterization: Once cooled to room temperature, the cured polymer can be demolded and subjected to characterization to determine its thermal and mechanical properties.

Quantitative Data Summary

The following table summarizes typical quantitative data for the curing of DGEBA with an aliphatic amine curing agent. The values are illustrative and would need to be determined experimentally for this compound.

ParameterValueAnalytical Method
Epoxy Equivalent Weight (EEW) of DGEBA180 - 190 g/eqTitration
Amine Hydrogen Equivalent Weight (AHEW)~29 g/eqCalculation
Stoichiometric Ratio (Epoxy:Amine H)1:1-
Curing Temperature80 - 150 °CDSC
Glass Transition Temperature (Tg)100 - 150 °CDSC, DMA
Decomposition Temperature (Td5%)> 300 °CTGA
Tensile Strength50 - 80 MPaUniversal Testing Machine
Young's Modulus2.5 - 3.5 GPaUniversal Testing Machine

Visualizations

Epoxy Curing Reaction Pathway

G DGEBA Bisphenol A Diglycidyl Ether (Epoxy Resin) Mixture Homogeneous Mixture DGEBA->Mixture NBEDA This compound (Curing Agent) NBEDA->Mixture Cured_Epoxy Cross-linked Thermoset Polymer Mixture->Cured_Epoxy Curing (Heat)

Caption: General workflow for curing epoxy resin with this compound.

Logical Relationship of Curing Parameters

G cluster_inputs Input Parameters cluster_outputs Resulting Polymer Properties Stoichiometry Stoichiometry Tg Glass Transition Temp. Stoichiometry->Tg Mechanical_Strength Mechanical Strength Stoichiometry->Mechanical_Strength Curing_Temp Curing Temperature Curing_Temp->Tg Curing_Temp->Mechanical_Strength Thermal_Stability Thermal Stability Curing_Temp->Thermal_Stability Curing_Time Curing Time Curing_Time->Tg Curing_Time->Mechanical_Strength

Caption: Key parameters influencing the properties of the cured epoxy.

References

Application Notes and Protocols: n-Butylethylenediamine in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

n-Butylethylenediamine is a diamine that, like other N-alkylethylenediamines, possesses the potential to act as a bidentate ligand in coordination chemistry. These ligands can form stable chelate complexes with various transition metals, thereby creating catalytically active centers for a range of organic transformations. While specific, well-documented applications of this compound as a primary catalyst or ligand in mainstream organic reactions are not abundant in publicly available literature, its structural similarity to other N-substituted ethylenediamines allows for the extrapolation of its potential uses.

This document provides an illustrative application of a closely related N-alkylethylenediamine, N,N'-di-tert-butylethylenediamine, in a significant organic transformation: the copper-catalyzed aerobic oxidative coupling of phenols. This reaction is of considerable interest for the synthesis of biphenols and poly(phenylene oxide)s, which are valuable intermediates in materials science and the synthesis of complex organic molecules. The protocols and data presented for the N,N'-di-tert-butylethylenediamine system serve as a representative example of how this compound could potentially be employed in similar catalytic applications.

Illustrative Application: Copper-Catalyzed Aerobic Oxidative Coupling of 2,6-Disubstituted Phenols

The copper(II)-catalyzed oxidative coupling of 2,6-disubstituted phenols is a well-established method for the formation of either C-C coupled biphenols or C-O coupled polymers. The choice of the N-alkylethylenediamine ligand is crucial in directing the selectivity and efficiency of this reaction. The steric and electronic properties of the ligand influence the geometry of the copper complex and the nature of the active catalytic species.

Data Presentation: Representative Yields in Oxidative Coupling

The following table summarizes representative yields for the copper-catalyzed aerobic oxidative coupling of 2,6-dimethylphenol using a catalyst system based on a copper salt and N,N'-di-tert-butylethylenediamine (DBED).

EntrySubstrateCatalyst SystemProductYield (%)
12,6-DimethylphenolCu(I) salt / DBED3,3',5,5'-Tetramethyl-4,4'-biphenoquinone~85-95
22,6-Di-tert-butylphenolCu(I) salt / DBED3,3',5,5'-Tetra-tert-butyl-4,4'-biphenoquinone~90-98

Note: Yields are approximate and can vary based on specific reaction conditions such as solvent, temperature, and reaction time.

Experimental Protocols

Protocol 1: Preparation of the Copper(II)-Diamine Catalyst Precursor

This protocol describes a general method for the in-situ preparation of the copper(II)-N,N'-di-tert-butylethylenediamine catalyst.

Materials:

  • Copper(II) Chloride (CuCl₂)

  • N,N'-di-tert-butylethylenediamine (DBED)

  • Methanol, anhydrous

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve copper(II) chloride (1.0 eq.) in anhydrous methanol to create a 0.1 M solution.

  • To this stirring solution, add N,N'-di-tert-butylethylenediamine (1.0 eq.) dropwise at room temperature.

  • A color change is typically observed as the diamine coordinates to the copper center.

  • Stir the resulting solution for 30 minutes at room temperature to ensure complete complex formation. The resulting catalyst solution is ready for use in the oxidative coupling reaction.

Protocol 2: General Procedure for the Aerobic Oxidative Coupling of 2,6-Dimethylphenol

Materials:

  • 2,6-Dimethylphenol

  • Copper(II)-diamine catalyst solution (from Protocol 1)

  • Methanol

  • Oxygen (O₂) or air

Procedure:

  • To a solution of 2,6-dimethylphenol (1.0 eq.) in methanol (to make a 0.2 M solution) in a suitable reaction vessel, add the prepared copper(II)-diamine catalyst solution (typically 1-5 mol%).

  • Stir the reaction mixture at room temperature.

  • Introduce an oxidant by bubbling a gentle stream of oxygen or air through the reaction mixture, or by maintaining an oxygen atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is often accompanied by a color change.

  • Upon completion, quench the reaction by adding a dilute aqueous acid solution (e.g., 1 M HCl).

  • Extract the product with an organic solvent such as dichloromethane or ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired biphenoquinone.

Visualizations

Experimental Workflow

experimental_workflow cluster_catalyst_prep Catalyst Preparation cluster_reaction Oxidative Coupling cucl2 CuCl₂ mixing Mix and Stir cucl2->mixing dbed N,N'-di-tert-butylethylenediamine dbed->mixing methanol1 Methanol methanol1->mixing catalyst [Cu(DBED)Cl₂] Solution mixing->catalyst reaction_vessel Reaction catalyst->reaction_vessel phenol 2,6-Dimethylphenol phenol->reaction_vessel methanol2 Methanol methanol2->reaction_vessel oxygen O₂ (Air) oxygen->reaction_vessel workup Work-up & Purification reaction_vessel->workup product Biphenoquinone Product workup->product

A generalized experimental workflow for the synthesis of the copper-diamine catalyst and its use in the aerobic oxidative coupling of a substituted phenol.
Plausible Catalytic Cycle

catalytic_cycle catalyst [L-Cu(II)]²⁺ substrate_coordination Substrate Coordination phenolate_complex [L-Cu(II)-OAr]⁺ catalyst->phenolate_complex 2 ArOH - 2 H⁺ electron_transfer Single Electron Transfer cu_i_phenoxyl [L-Cu(I)]⁺ + ArO• phenolate_complex->cu_i_phenoxyl coupling Radical Coupling dimer Dimer Intermediate cu_i_phenoxyl->dimer + ArO• dimer->catalyst O₂, - Product oxidation Oxidation (O₂) product_release Product Release

A simplified representation of a plausible catalytic cycle for the copper-diamine catalyzed oxidative coupling of phenols.

N-alkylethylenediamines are versatile ligands for transition metal-catalyzed reactions. While direct catalytic applications of this compound are not extensively reported, the provided protocols for the closely related N,N'-di-tert-butylethylenediamine in copper-catalyzed oxidative coupling serve as a valuable blueprint. Researchers can adapt these methodologies to explore the catalytic potential of this compound in this and other organic transformations. The steric and electronic profile of this compound may offer unique selectivity and reactivity, warranting further investigation in the development of novel catalytic systems for applications in organic synthesis and drug development.

Application Notes and Protocols for the Synthesis of n-Butylethylenediamine-based Schiff Bases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis, characterization, and potential applications of Schiff bases derived from N-butylethylenediamine. These compounds are of significant interest in medicinal and pharmaceutical fields due to their wide spectrum of biological activities, including antimicrobial and anticancer properties.[1][2][3]

Introduction

Schiff bases, characterized by the presence of an azomethine (-C=N-) functional group, are typically formed through the condensation reaction of a primary amine with a carbonyl compound. Their versatile coordination chemistry and diverse biological activities make them a prominent class of organic compounds.[3] The introduction of an N-butyl substituent on the ethylenediamine backbone can modulate the lipophilicity and steric properties of the resulting Schiff base and its metal complexes, potentially enhancing their therapeutic efficacy. This protocol details the synthesis of a representative this compound-based Schiff base, N,N'-bis(salicylidene)-N-butylethylenediamine, through the condensation of this compound and salicylaldehyde.

Synthesis Workflow

The synthesis and subsequent analysis of this compound-based Schiff bases follow a logical progression from ligand synthesis to characterization and evaluation of their biological properties.

Synthesis_Workflow cluster_synthesis Synthesis cluster_analysis Analysis Reactants This compound + Salicylaldehyde Reaction Condensation Reaction (Ethanol, Reflux) Reactants->Reaction Isolation Filtration & Washing Reaction->Isolation Purification Recrystallization Isolation->Purification Product Schiff Base Product Purification->Product Characterization Spectroscopic Characterization (FTIR, NMR, UV-Vis) Product->Characterization Biological Biological Activity Screening (e.g., Antimicrobial Assays) Characterization->Biological

Caption: General workflow for the synthesis and analysis of this compound-based Schiff bases.

Experimental Protocols

This section provides a detailed methodology for the synthesis of N,N'-bis(salicylidene)-N-butylethylenediamine. This protocol is based on established methods for analogous Schiff bases and may require optimization.[4]

Materials:

  • This compound (C₆H₁₆N₂)

  • Salicylaldehyde (C₇H₆O₂)

  • Absolute Ethanol (C₂H₅OH)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle and magnetic stirrer

  • Filtration apparatus

Procedure:

  • Preparation of Reactant Solutions:

    • In a 100 mL round-bottom flask, prepare a solution of salicylaldehyde (40 mmol, 4.88 g) in 20 mL of absolute ethanol.

    • In a separate beaker, prepare a solution of this compound (20 mmol, 2.32 g) in 30 mL of absolute ethanol.

  • Reaction:

    • Slowly add the this compound solution to the stirred solution of salicylaldehyde in the round-bottom flask.[4]

    • Attach a reflux condenser to the flask and heat the reaction mixture to reflux with continuous stirring for 4 hours.[4]

  • Isolation and Purification:

    • After the reflux period, allow the reaction mixture to cool to room temperature.

    • A precipitate will form upon cooling. Collect the solid product by filtration.[4]

    • Wash the collected precipitate with cold ethanol to remove any unreacted starting materials.[4]

    • For further purification, recrystallize the product from a 9:1 mixture of ethanol and water.[4]

    • Dry the purified Schiff base product in a desiccator.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of the representative this compound-based Schiff base.

Table 1: Reactant and Product Information

CompoundMolecular FormulaMolar Mass ( g/mol )Molar Ratio
This compoundC₆H₁₆N₂116.201
SalicylaldehydeC₇H₆O₂122.122
N,N'-bis(salicylidene)-N-butylethylenediamineC₂₀H₂₄N₂O₂324.42-

Table 2: Reaction Parameters and Yield

ParameterValue
SolventAbsolute Ethanol
Reaction Time4 hours
Reaction Temp.Reflux
Theoretical Yield6.49 g
Reported Yield (Analogue) ~90% [4]

Note: The reported yield is for the analogous synthesis using ethylenediamine. The actual yield for the this compound derivative may vary.

Characterization of Schiff Bases

The synthesized Schiff base can be characterized using various spectroscopic techniques to confirm its structure.

1. Fourier-Transform Infrared (FTIR) Spectroscopy: The formation of the Schiff base is confirmed by the appearance of a characteristic absorption band for the azomethine (-C=N-) group, typically in the range of 1600-1650 cm⁻¹, and the disappearance of the C=O stretching band of the aldehyde and the N-H stretching bands of the primary amine.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The formation of the imine bond is indicated by a characteristic signal for the azomethine proton (-CH=N-) in the downfield region of the spectrum.

  • ¹³C NMR: The carbon of the azomethine group will show a characteristic chemical shift.

3. UV-Visible Spectroscopy: UV-Vis spectroscopy can provide information about the electronic transitions within the Schiff base molecule.

Potential Applications in Drug Development

Schiff bases and their metal complexes are known to exhibit a wide range of biological activities, making them promising candidates for drug development.

Antimicrobial Activity

Numerous studies have demonstrated the potent antibacterial and antifungal activities of Schiff bases and their metal complexes.[1][2] The presence of the azomethine group is often crucial for their biological action. Metal chelation can further enhance the antimicrobial potency of these ligands.[2] The synthesized this compound-based Schiff bases can be screened against various pathogenic bacterial and fungal strains to evaluate their efficacy.

Anticancer Activity

Schiff base metal complexes have emerged as a significant class of compounds with potential anticancer properties.[3] Their mechanism of action can involve various pathways, including interaction with DNA and inhibition of key enzymes. The structural modifications, such as the introduction of the n-butyl group, can influence their cytotoxic activity.

The general workflow for evaluating the biological potential of these compounds is depicted below.

Biological_Screening cluster_evaluation Biological Evaluation Start Synthesized Schiff Base Metal_Complexation Formation of Metal Complexes (e.g., with Cu(II), Co(II), Zn(II)) Start->Metal_Complexation Antimicrobial_Assay Antimicrobial Screening (Bacteria & Fungi) Metal_Complexation->Antimicrobial_Assay Anticancer_Assay Anticancer Screening (Cell Viability Assays) Metal_Complexation->Anticancer_Assay Data_Analysis Data Analysis & SAR Studies Antimicrobial_Assay->Data_Analysis Anticancer_Assay->Data_Analysis Lead_Compound Lead Compound Identification Data_Analysis->Lead_Compound

Caption: Workflow for the biological evaluation of this compound-based Schiff bases and their metal complexes.

References

N-Butylethylenediamine: A Versatile Building Block for Advanced Functional Materials

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

N-Butylethylenediamine (N-BEDA), a diamine featuring both a primary and a secondary amine group, is a versatile chemical building block for the synthesis of a wide range of functional materials. Its unique structure allows for differential reactivity at its two amine sites, enabling the creation of polymers, corrosion inhibitors, CO2 capture agents, and specialized chemical sensors with tailored properties. These materials find applications across various sectors, including industrial processes, environmental remediation, and biomedical research.

Key Applications

This compound serves as a foundational component in the development of:

  • Corrosion Inhibitors: Forming protective films on metal surfaces, particularly in acidic environments.

  • CO2 Capture Adsorbents: Functionalizing porous materials to selectively capture carbon dioxide from gas streams.

  • Epoxy Curing Agents: Acting as a hardener to create cross-linked, durable epoxy resins.

  • Schiff Base Sensors: Forming the basis for colorimetric and fluorescent sensors for the detection of metal ions and anions.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference
Molecular Formula C6H16N2[1]
Molecular Weight 116.20 g/mol [1][2]
CAS Number 19522-69-1[2]
Boiling Point 171-172 °C[2]
Density 0.836 g/mL at 25 °C[2]
Refractive Index n20/D 1.443[2]
Flash Point 59 °C (138.2 °F) - closed cup[2]

Application in Corrosion Inhibition

This compound and its derivatives are effective corrosion inhibitors, particularly for carbon steel in acidic solutions.[3] They function by adsorbing onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment.[4] The presence of both primary and secondary amines allows for strong interaction with the metal surface.

Quantitative Data: Corrosion Inhibition Efficiency

The following table summarizes the corrosion inhibition efficiency of a related amino amide derivative, N,N'-Bis-(3-amino-propyl)-terephthalamide (BAPTA), in a 2.0 M NaCl medium. This data illustrates the potential performance of corrosion inhibitors derived from diamines.

Inhibitor Concentration (ppm)Corrosion Inhibition Efficiency (%)
5085.2
10088.9
15091.1
20092.6

Data adapted from a study on a related diamine derivative for illustrative purposes.[5]

Experimental Protocol: Synthesis of a Diamine-Based Corrosion Inhibitor

This protocol describes a general method for the synthesis of a corrosion inhibitor by reacting a diamine like this compound with a fatty acid to form an amido-amine, a common type of corrosion inhibitor.

Materials:

  • This compound

  • Fatty acid (e.g., Oleic acid)

  • Toluene

  • Dean-Stark apparatus

  • Round-bottom flask

  • Magnetic stirrer and heating mantle

  • Condenser

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and condenser, dissolve the fatty acid (1 equivalent) in toluene.

  • Add this compound (1 equivalent) to the solution.

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Continuously remove the water generated during the reaction using the Dean-Stark trap.

  • Monitor the reaction progress by measuring the amount of water collected. The reaction is complete when the theoretical amount of water has been removed.

  • Cool the reaction mixture to room temperature.

  • Remove the toluene under reduced pressure using a rotary evaporator to obtain the crude amido-amine corrosion inhibitor.

  • The product can be further purified by column chromatography if necessary.

Application in CO2 Capture

Amine-functionalized materials are promising adsorbents for CO2 capture due to the chemical reaction between the basic amine groups and acidic CO2. This compound can be grafted onto porous supports like silica or alumina to create solid adsorbents for post-combustion CO2 capture. The presence of two amine groups per molecule can potentially lead to a high CO2 adsorption capacity.

Quantitative Data: CO2 Adsorption Capacity of Amine-Functionalized Adsorbents

The table below shows the CO2 adsorption capacities of silica gel functionalized with different amines. This data provides a reference for the expected performance of this compound-functionalized adsorbents.

Amine Functional GroupCO2 Adsorption Capacity (mmol/g)
Monoamine0.98
Ethylenediamine1.85
Diethylenetriamine2.54
Tetraethylenepentamine3.21

Data adapted from studies on various amine-functionalized silica gels for illustrative purposes.

Experimental Protocol: Preparation of an N-BEDA Functionalized CO2 Adsorbent

This protocol outlines a general procedure for functionalizing a porous silica support with this compound.

Materials:

  • Porous silica gel (e.g., silica gel 60)

  • This compound

  • Toluene (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer and heating mantle

  • Condenser with a drying tube

Procedure:

  • Activate the silica gel by heating at 120 °C under vacuum for 4 hours to remove adsorbed water.

  • In a round-bottom flask under a nitrogen atmosphere, suspend the activated silica gel in anhydrous toluene.

  • Add this compound to the silica suspension. The amount of diamine can be varied to achieve different loading levels.

  • Heat the mixture to reflux and stir for 24 hours.

  • Cool the mixture to room temperature.

  • Filter the functionalized silica gel and wash thoroughly with toluene and then ethanol to remove any unreacted diamine.

  • Dry the resulting solid adsorbent under vacuum at 80 °C for 12 hours.

Application as an Epoxy Curing Agent

In polymer chemistry, diamines like this compound are widely used as curing agents (hardeners) for epoxy resins.[6] The amine groups react with the epoxide groups of the resin in a ring-opening polymerization reaction, leading to a highly cross-linked, rigid, and durable thermoset polymer. The presence of both primary and secondary amines in N-BEDA can influence the curing kinetics and the final properties of the cured epoxy.

Experimental Protocol: Curing of an Epoxy Resin with this compound

This protocol provides a general method for curing a standard epoxy resin using this compound as the curing agent.

Materials:

  • Liquid epoxy resin (e.g., Diglycidyl ether of bisphenol A - DGEBA)

  • This compound

  • Mixing container

  • Stirring rod

  • Mold for casting (optional)

Procedure:

  • Calculate the stoichiometric amount of this compound required to cure the epoxy resin. This is based on the amine hydrogen equivalent weight (AHEW) of the curing agent and the epoxy equivalent weight (EEW) of the resin. The stoichiometric ratio is typically 1:1 of amine hydrogens to epoxy groups.

  • In a clean, dry mixing container, weigh the appropriate amount of epoxy resin.

  • Add the calculated amount of this compound to the epoxy resin.

  • Thoroughly mix the two components with a stirring rod for 2-3 minutes until a homogeneous mixture is obtained. Be careful to avoid introducing excessive air bubbles.

  • The mixture can then be cast into a mold or applied as a coating.

  • Allow the mixture to cure at room temperature. The curing time will vary depending on the specific resin and ambient temperature. Curing can be accelerated by applying heat (e.g., 80-120 °C).

Application in Schiff Base Sensors

Schiff bases are compounds containing a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. They are often formed by the condensation of a primary amine with an aldehyde or a ketone. Schiff bases derived from this compound can act as chemosensors for the detection of metal ions or anions.[7] The binding of an analyte to the Schiff base can lead to a change in its optical properties, such as color or fluorescence, allowing for visual or spectrophotometric detection.

Experimental Protocol: Synthesis of a Schiff Base from this compound

This protocol describes the general synthesis of a Schiff base from this compound and an aromatic aldehyde.

Materials:

  • This compound

  • Aromatic aldehyde (e.g., Salicylaldehyde)

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer

  • Condenser

Procedure:

  • Dissolve the aromatic aldehyde (2 equivalents) in ethanol in a round-bottom flask.

  • Add this compound (1 equivalent) to the solution dropwise with stirring.

  • Heat the reaction mixture to reflux and stir for 2-4 hours.

  • The formation of the Schiff base is often indicated by a color change and the precipitation of a solid product.

  • Cool the reaction mixture to room temperature.

  • Collect the precipitated Schiff base by filtration.

  • Wash the product with cold ethanol to remove any unreacted starting materials.

  • Dry the purified Schiff base in a desiccator.

References

Application Notes: N,N'-Di-tert-butylethylenediamine in the Aerobic Oxidative Coupling of Phenols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The oxidative coupling of phenols is a powerful transformation in organic synthesis for the construction of C-C and C-O bonds, leading to the formation of biphenols and poly(phenylene oxide)s.[1] These structural motifs are prevalent in natural products, pharmaceuticals, and advanced materials. However, controlling the regioselectivity of this reaction is a significant challenge, as phenols have multiple reactive sites (ortho and para positions), often leading to mixtures of isomers.[2][3] Transition metal catalysis has emerged as a key strategy to address this challenge. N,N'-di-tert-butylethylenediamine (DBED), a sterically hindered diamine, serves as an effective ligand in copper-catalyzed systems, enabling highly selective oxidative coupling reactions.[2][4] Its bulky tert-butyl groups play a crucial role in directing the reaction pathway, favoring specific isomers and enhancing catalytic efficiency.[4]

Mechanism and Role of N,N'-Di-tert-butylethylenediamine (DBED)

In copper-catalyzed oxidative coupling, DBED coordinates to the copper center to form a catalyst complex. The steric hindrance provided by the two tert-butyl groups on the ethylenediamine backbone is critical. This bulkiness influences the geometry of the complex and how the phenol substrates can approach and bind to the copper centers.

One of the notable applications of DBED is in promoting the ortho-ortho selective aerobic oxidative coupling of simple phenols.[2] Mechanistic studies suggest that the reaction proceeds through a unique coupling mode involving a dimeric copper complex.[2] In this model, two phenolates act as bridging ligands between two copper centers. The DBED ligand enforces a specific spatial arrangement that brings the ortho positions of the two coordinated phenolates into proximity, facilitating a direct C-C bond formation. This inner-sphere mechanism avoids the formation of free phenol radicals, which often lead to non-selective, radical-radical coupling pathways.[1][2] The overall process utilizes molecular oxygen from the air as the terminal oxidant.

cluster_reactants Reactants cluster_products Products Phenol1 2 x Phenol Biphenol 2,2'-Biphenol Phenol1->Biphenol Oxidative Coupling Catalyst Cu(II)-DBED Complex + O₂ (Air) Catalyst->Biphenol Catalyzes Water 2 x H₂O

Caption: General scheme for the Cu-DBED catalyzed ortho-ortho oxidative coupling of phenol.

Quantitative Data Summary

The choice of ligand is critical for the efficiency and selectivity of the copper-catalyzed oxidative coupling of phenol. The following table summarizes the performance of various N,N'-diamine ligands in the formation of 2,2'-biphenol from unsubstituted phenol under aerobic conditions.

Table 1: Comparison of Diamine Ligands in the Aerobic Oxidative Coupling of Phenol [2]

EntryCopper Complex Ligand (NN)Catalyst SystemYield of 2,2'-Biphenol (%)
1TMEDAtmedaCu₂ClO₄82
2TMEDAtmedaCu₂OTf84
3DBED dbedCu₂OTf 70
4bpybpyCu₄OTf39
5phenphenCu₄OTf30

General Conditions: Phenol (1 equiv), [Cu(NN)(OH)]n(Y)n (0.4 equiv for n=2, or 0.2 equiv for n=4), Hexafluoroisopropanol (HFIP) (0.1 M), room temperature, open flask, 72 h. Isolated yields are reported. TMEDA = N,N,N′,N′-tetramethylethylenediamine; DBED = N,N′-di-tert-butylethylenediamine; bpy = bipyridine; phen = 1,10-phenanthroline.

As shown, while the less sterically hindered TMEDA ligand provides slightly higher yields under these specific conditions, the DBED-ligated copper complex is still highly effective, affording the desired 2,2'-biphenol in a good yield of 70%.[2] Its utility lies in its ability to impart high selectivity in more complex systems.

Experimental Protocols

This section provides a detailed protocol for the aerobic oxidative coupling of phenol using a copper-DBED catalyst system, adapted from reported procedures.[2]

Protocol 1: General Procedure for the Aerobic Oxidative Coupling of Phenol

Materials:

  • Phenol

  • Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)

  • N,N'-Di-tert-butylethylenediamine (DBED)

  • Hexafluoroisopropanol (HFIP), anhydrous

  • Sodium Hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl, 1M)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Schlenk flask or vial with a magnetic stir bar

Procedure:

  • Catalyst Pre-complexation (Optional, for pre-formed catalyst): The --INVALID-LINK-- complex can be pre-formed. However, an in-situ generation approach is often simpler.

  • Reaction Setup: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add Cu(OTf)₂ (e.g., 0.2 mmol, 0.4 equivalents relative to phenol).

  • Add N,N'-di-tert-butylethylenediamine (DBED) (0.2 mmol, 0.4 equivalents).

  • Add anhydrous Hexafluoroisopropanol (HFIP) (5 mL, to achieve 0.1 M concentration of phenol).

  • Stir the mixture at room temperature for 15-20 minutes to allow for complex formation. The solution should turn colored.

  • Add phenol (0.5 mmol, 1.0 equivalent) to the flask.

  • Reaction Execution: Leave the flask open to the air (or under an air atmosphere via a balloon) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically run for 72 hours.[2]

  • Workup and Purification: a. Upon completion, quench the reaction by adding 1M HCl (10 mL). b. Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 15 mL). c. Combine the organic layers and wash with brine (20 mL). d. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. e. Purify the crude residue by silica gel column chromatography to isolate the 2,2'-biphenol product.

cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification A Add Cu(OTf)₂, DBED, and HFIP to flask B Stir to form catalyst complex A->B C Add Phenol B->C D Stir vigorously at RT (Open to Air, 72h) C->D E Quench with 1M HCl D->E F Extract with DCM E->F G Wash, Dry, Concentrate F->G H Purify via Chromatography G->H I Isolated 2,2'-Biphenol H->I

Caption: Experimental workflow for the Cu-DBED catalyzed oxidative coupling of phenol.

N,N'-Di-tert-butylethylenediamine is a valuable ligand for copper-catalyzed aerobic oxidative phenol coupling. Its significant steric bulk facilitates high regioselectivity, particularly for ortho-ortho coupling, by organizing the phenol substrates within a dimeric copper complex.[2] While other ligands may offer higher yields for simple phenol homocoupling, the control imparted by DBED makes it a crucial tool for more complex synthetic challenges in academic and industrial research, including drug development where precise molecular architectures are required.

References

Troubleshooting & Optimization

Technical Support Center: Purification of n-Butylethylenediamine by Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals who are working with n-Butylethylenediamine and need to purify it through distillation. This document provides detailed experimental protocols, troubleshooting guides, and frequently asked questions (FAQs) to ensure a safe and effective purification process.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. Understanding these properties is crucial for designing and troubleshooting the distillation process.

PropertyValue
Molecular Formula C6H16N2
Molecular Weight 116.20 g/mol [1]
Boiling Point 171-172 °C[1]
Density 0.836 g/mL at 25 °C[1]
Flash Point 59 °C (138.2 °F) - closed cup[1]
Appearance Colorless liquid
Hazards Flammable, Corrosive[2]

Experimental Protocol: Purification by Vacuum Distillation

Pre-Distillation Drying

It is essential to dry the this compound before distillation to remove any water, which can interfere with the purification process.

  • Selection of Drying Agent : Use a suitable basic drying agent such as potassium hydroxide (KOH) or calcium oxide (CaO) pellets. Avoid acidic drying agents as they will react with the amine.

  • Drying Procedure :

    • In a round-bottom flask, add the impure this compound.

    • Add the drying agent (e.g., KOH pellets) in a quantity of approximately 10-20 g per 100 mL of the amine.

    • Seal the flask and allow it to stand for at least 12-24 hours with occasional swirling. For more efficient drying, the mixture can be stirred using a magnetic stirrer.

    • After the drying period, the liquid should be clear. If it is still cloudy, decant the liquid into a new flask with fresh drying agent and repeat the process.

Vacuum Distillation Setup and Procedure

Important Safety Note : this compound is flammable and corrosive.[2] All work should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

  • Apparatus Setup :

    • Assemble a standard vacuum distillation apparatus as shown in the workflow diagram below. Ensure all glassware is dry and free of cracks.

    • Use a heating mantle with a stirrer to ensure even heating of the distillation flask.

    • Apply a thin layer of vacuum grease to all ground-glass joints to ensure a good seal.

    • Connect the vacuum source (vacuum pump or water aspirator) to the distillation apparatus through a cold trap to protect the pump from corrosive vapors.

  • Distillation Procedure :

    • Decant the dried this compound into the distillation flask. Add a few boiling chips or a magnetic stir bar to ensure smooth boiling.

    • Begin to slowly apply the vacuum. The pressure should be reduced gradually to avoid bumping. A typical vacuum for this type of distillation is in the range of 10-20 mmHg.

    • Once the desired vacuum is achieved and the system is stable, begin to heat the distillation flask gently.

    • Monitor the temperature at the distillation head. The boiling point of this compound will be significantly lower under vacuum. The expected boiling point at a given pressure can be estimated using a pressure-temperature nomograph.

    • Collect the fraction that distills at a constant temperature. This will be the purified this compound.

    • Once the distillation is complete, turn off the heating and allow the apparatus to cool down to room temperature before slowly releasing the vacuum.

Troubleshooting Guide & FAQs

This section addresses common issues that may arise during the distillation of this compound.

Q1: Why is no distillate being collected even though the heating mantle is at a high temperature?

A1: This could be due to several reasons:

  • Vacuum Leak: Check all joints and connections for leaks. Re-grease the joints if necessary. A hissing sound is a common indicator of a leak.

  • Insufficient Heating: The actual temperature of the liquid may be lower than the heating mantle setting. Use a thermometer to monitor the temperature of the heating bath (if using one) or the outside of the flask.

  • Inaccurate Thermometer Reading: Ensure the thermometer bulb at the distillation head is positioned correctly (just below the side arm leading to the condenser) to accurately measure the temperature of the vapor.

  • Low Vacuum: The vacuum may not be strong enough to lower the boiling point sufficiently. Check your vacuum pump or aspirator for proper function.

Q2: The liquid in the distillation flask is turning dark. What should I do?

A2: A color change to dark brown or black can indicate decomposition of the this compound. This is often caused by excessive heating.

  • Reduce the Heat: Immediately lower the temperature of the heating mantle.

  • Improve the Vacuum: A lower pressure will allow the distillation to proceed at a lower temperature. Check your vacuum system for any issues.

  • Stop the Distillation: If the decomposition is severe, it is best to stop the distillation, allow the apparatus to cool, and discard the material safely.

Q3: The pressure in the system is fluctuating, causing inconsistent boiling.

A3: Pressure fluctuations can be caused by:

  • Inconsistent Vacuum Source: A faulty vacuum pump or a water aspirator with fluctuating water pressure can cause this issue.

  • Bumping: The liquid may be boiling unevenly. Ensure you have added boiling chips or are using a magnetic stirrer.

  • Leaks: Intermittent leaks in the system can also lead to pressure fluctuations.

Q4: What is the white solid forming in the condenser?

A4: The formation of a white solid is likely due to the reaction of this compound with carbon dioxide from the air, forming a carbamate salt. This indicates a leak in the system. It is crucial to work under an inert atmosphere (e.g., nitrogen or argon) if the product is highly sensitive to air.

Q5: How can I confirm the purity of my distilled this compound?

A5: The purity of the collected fractions can be assessed by several methods:

  • Gas Chromatography (GC): This is a highly effective method for determining the purity and identifying any remaining impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure and identify any impurities.

  • Refractive Index: Measuring the refractive index of the purified product and comparing it to the literature value can provide a good indication of purity.

Visual Workflow and Troubleshooting Logic

The following diagrams illustrate the experimental workflow for the purification of this compound and a logical approach to troubleshooting common distillation problems.

experimental_workflow cluster_prep Pre-Distillation cluster_distillation Vacuum Distillation cluster_analysis Purity Analysis start Impure this compound drying Add Drying Agent (e.g., KOH) and let stand for 12-24h start->drying decant Decant Dried Amine drying->decant setup Assemble Vacuum Distillation Apparatus decant->setup add_amine Add Dried Amine to Distillation Flask setup->add_amine apply_vacuum Apply Vacuum Gradually add_amine->apply_vacuum heat Heat Gently apply_vacuum->heat collect Collect Pure Fraction at Constant Temperature heat->collect cooldown Cool Down and Release Vacuum collect->cooldown analysis Analyze Purity (GC, NMR, Refractive Index) cooldown->analysis

Caption: Experimental workflow for the purification of this compound.

troubleshooting_workflow start Distillation Problem Occurs no_distillate No Distillate Collected start->no_distillate decomposition Liquid Darkening (Decomposition) start->decomposition pressure_fluctuation Pressure Fluctuating start->pressure_fluctuation check_leaks Check for Vacuum Leaks (Hissing Sound?) no_distillate->check_leaks reduce_heat Immediately Reduce Heat decomposition->reduce_heat check_bumping Check for Bumping (Stirrer/Boiling Chips?) pressure_fluctuation->check_bumping check_heat Check Heating (Sufficient Temperature?) check_leaks->check_heat No fix_leaks Fix Leaks / Re-grease Joints check_leaks->fix_leaks Yes check_vacuum Check Vacuum Source (Pump/Aspirator OK?) check_heat->check_vacuum No increase_heat Increase Heat Cautiously check_heat->increase_heat Yes fix_vacuum Service Vacuum Source check_vacuum->fix_vacuum Yes improve_vacuum Improve Vacuum to Lower BP reduce_heat->improve_vacuum check_vac_source_stability Check Vacuum Source Stability check_bumping->check_vac_source_stability No add_stirring Ensure Proper Stirring check_bumping->add_stirring Yes check_leaks2 Re-check for Leaks check_vac_source_stability->check_leaks2 No stabilize_vacuum Stabilize Vacuum Source check_vac_source_stability->stabilize_vacuum Yes fix_leaks2 Fix Leaks check_leaks2->fix_leaks2 Yes

Caption: Troubleshooting workflow for this compound distillation.

References

Technical Support Center: Synthesis of n-Butylethylenediamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of n-butylethylenediamine derivatives.

Troubleshooting Guides

Issue 1: Poor Control Over Selectivity (Mono- vs. Di-alkylation)

Q: My reaction is producing a mixture of mono-, di-, and poly-butylated ethylenediamine derivatives. How can I improve the selectivity for the desired product?

A: Over-alkylation is a common challenge in the N-alkylation of amines because the mono-alkylated product is often more nucleophilic than the starting ethylenediamine, leading to further reactions.[1][2] Here are several strategies to enhance selectivity:

  • Stoichiometry Control: Using a large excess of ethylenediamine compared to the butylating agent can statistically favor mono-alkylation. Conversely, using an excess of the alkylating agent will promote the formation of di-substituted products.[2][3]

  • Slow Addition of Alkylating Agent: Adding the butyl halide or other alkylating agent dropwise or via a syringe pump helps to maintain its low concentration in the reaction mixture. This reduces the likelihood of the more reactive this compound reacting further.

  • Reaction Conditions: Lowering the reaction temperature can help reduce the rate of subsequent alkylation steps. The choice of solvent can also influence the reaction's outcome.[3]

  • Alternative Synthetic Routes: Reductive amination is a highly effective method to achieve controlled mono-alkylation and avoid the issue of over-alkylation.[2][4] This involves reacting ethylenediamine with butyraldehyde to form an imine, which is then reduced in situ.

Issue 2: Low or No Conversion of Starting Materials

Q: I am observing low or no consumption of my ethylenediamine or butylating agent. What are the potential causes and solutions?

A: Low reactivity can be attributed to several factors:

  • Poor Leaving Group: When using a butyl halide, the reactivity order is I > Br > Cl. If you are using butyl chloride, consider switching to butyl bromide or iodide for a faster reaction.

  • Steric Hindrance: Significant steric bulk on the amine or the alkylating agent can impede the reaction rate. While less of a concern with n-butyl groups, it is a factor to consider.

  • Inappropriate Base: For reactions involving alkyl halides, a suitable base is required to neutralize the generated acid (HX). The base should be strong enough to deprotonate the amine without interfering with the reaction. Inorganic bases like potassium carbonate are often employed.

  • Catalyst Inactivity (for catalytic methods): If you are using a catalytic method, such as N-alkylation with butanol, ensure the catalyst is active and handled under the appropriate conditions (e.g., inert atmosphere for air-sensitive catalysts).

Issue 3: Difficulty in Product Purification

Q: I am struggling to separate my desired this compound derivative from the reaction mixture. What are some effective purification strategies?

A: The separation of closely related amine products can be challenging.

  • Column Chromatography: Silica gel column chromatography is a common method for purifying amine derivatives. A gradient elution, for instance, with ethyl acetate in hexanes, can improve the separation of mono- and di-butylated products. Adding a small amount of a basic modifier like triethylamine to the eluent can often improve peak shape and separation for amines.

  • Distillation: If the boiling points of the products are sufficiently different, vacuum distillation can be an effective purification method.[5]

  • Aqueous Workup: An aqueous workup can help remove water-soluble starting materials and byproducts. Washing the organic layer with a dilute acid solution can remove unreacted ethylenediamine, while a wash with a mild base can remove any remaining acidic impurities.

Frequently Asked Questions (FAQs)

Q: What are the most common methods for synthesizing this compound derivatives?

A: The primary methods include:

  • Direct N-alkylation: This involves reacting ethylenediamine with a butyl halide (e.g., n-butyl bromide) in the presence of a base. This method can be prone to over-alkylation.[1]

  • Reductive Amination: This is a two-step, one-pot reaction where ethylenediamine is first condensed with butyraldehyde to form an imine, which is then reduced to the corresponding amine using a reducing agent like sodium borohydride or sodium triacetoxyborohydride.[4][6] This method offers better control over mono-alkylation.[4]

  • N-alkylation with Alcohols: This "borrowing hydrogen" strategy uses butanol as the alkylating agent in the presence of a metal catalyst. It is an atom-efficient process with water as the only byproduct.[7][8]

Q: What are the main side products to expect in the synthesis of this compound derivatives?

A: The most common side products arise from:

  • Over-alkylation: Formation of N,N'-di-n-butylethylenediamine, N,N-di-n-butylethylenediamine, and even tri- and tetra-butylated products when mono-alkylation is desired.[1][2]

  • Aldol Condensation of Butyraldehyde: In reductive amination, butyraldehyde can undergo self-condensation under basic or acidic conditions to form 2-ethylhex-2-enal, which can lead to other impurities.[9]

Q: How can I favor the synthesis of N,N'-di-n-butylethylenediamine over N,N-di-n-butylethylenediamine?

A: To favor the formation of the symmetrically substituted N,N'-di-n-butylethylenediamine, you would typically use a method that allows for the sequential alkylation of both nitrogen atoms. This can be achieved by using approximately two equivalents of the butylating agent per equivalent of ethylenediamine. Reductive amination with two equivalents of butyraldehyde can also be employed. To synthesize the unsymmetrical N,N-di-n-butylethylenediamine, one would typically start with N,N-dibutylamine and react it with a suitable 2-aminoethyl synthon, such as 2-chloroethylamine hydrochloride.[5]

Data Presentation

Table 1: Comparison of Synthetic Methods for N-alkylation of Ethylenediamine with Butan-1-ol

EntryProductYield (%)CatalystTemperature (°C)
1This compound (mono-)85.2CuO-NiO/γ-Al₂O₃160
2N,N'-di-butylethylenediamine (di-)3.5CuO-NiO/γ-Al₂O₃160
3Poly-alkylated1.3CuO-NiO/γ-Al₂O₃160

Data sourced from a study on the N-alkylation of ethylenediamine with alcohols in a fixed-bed reactor.

Experimental Protocols

Protocol 1: Reductive Amination for the Synthesis of N-n-Butylethylenediamine (Mono-alkylation)

  • Reaction Setup: In a round-bottom flask, dissolve ethylenediamine (excess, e.g., 3-5 equivalents) in a suitable solvent such as methanol or dichloromethane.

  • Imine Formation: Cool the solution in an ice bath and add butyraldehyde (1 equivalent) dropwise while stirring. Allow the mixture to stir at room temperature for 1-2 hours to facilitate imine formation. The progress of the reaction can be monitored by TLC or GC-MS.

  • Reduction: Cool the reaction mixture again in an ice bath. Add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 equivalents), portion-wise. Be cautious as hydrogen gas may be evolved.

  • Reaction: Allow the reaction to stir at room temperature overnight or until completion.

  • Workup: Quench the reaction by the slow addition of water. Remove the organic solvent under reduced pressure. Add an aqueous solution of sodium hydroxide to basify the mixture and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Direct N-Alkylation for the Synthesis of N,N'-di-n-Butylethylenediamine (Symmetrical Di-alkylation)

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add ethylenediamine (1 equivalent), n-butyl bromide (2.2 equivalents), and a base such as potassium carbonate (K₂CO₃) (2.5 equivalents) to a suitable solvent like acetonitrile or DMF.

  • Reaction: Heat the reaction mixture to reflux (e.g., 80-100 °C) and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS until the starting materials are consumed.

  • Workup: Cool the reaction mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.

  • Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The crude product can be purified by vacuum distillation or column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product prep Dissolve Ethylenediamine and Base in Solvent add_reagent Slowly Add Butyl Halide prep->add_reagent 1. heat Heat to Reflux (e.g., 80-100 °C) add_reagent->heat 2. monitor Monitor Reaction (TLC/GC-MS) heat->monitor 3. filter Filter Salts monitor->filter 4. concentrate Concentrate filter->concentrate 5. extract Aqueous Extraction concentrate->extract 6. purify Column Chromatography or Distillation extract->purify 7. product Pure this compound Derivative purify->product 8.

Caption: General experimental workflow for the N-alkylation of ethylenediamine.

troubleshooting_selectivity start Poor Selectivity: Mixture of Mono- and Di-alkylated Products q1 Is Mono-alkylation Desired? start->q1 sol1_mono Increase Excess of Ethylenediamine q1->sol1_mono Yes q2 Is Symmetrical (N,N') or Unsymmetrical (N,N) Di-alkylation Desired? q1->q2 No (Di-alkylation) sol2_mono Add Butylating Agent Slowly at Low Temp. sol3_mono Consider Reductive Amination with 1 eq. Butyraldehyde sol1_di_sym Use >2 eq. of Butylating Agent q2->sol1_di_sym Symmetrical sol1_di_unsym Use N,N-Dibutylamine + 2-Chloroethylamine HCl q2->sol1_di_unsym Unsymmetrical sol2_di_sym Consider Reductive Amination with >2 eq. Butyraldehyde

Caption: Troubleshooting decision tree for controlling selectivity.

References

Technical Support Center: Optimizing Reaction Conditions for n-Butylethylenediamine Metal Complex Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to the synthesis and optimization of n-Butylethylenediamine metal complexes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing the formation and stability of this compound metal complexes?

A1: The successful synthesis and stability of this compound metal complexes are primarily governed by several interconnected factors:

  • Nature of the Metal Ion: The charge, size, and electronic configuration of the central metal ion are crucial. Generally, smaller, more highly charged metal ions form more stable complexes.

  • Ligand Properties: As a substituted ethylenediamine, the n-butyl group introduces steric hindrance that can affect the coordination geometry and stability compared to unsubstituted ethylenediamine. The basicity of the nitrogen donor atoms is also a key factor.

  • pH of the Reaction Medium: The pH is critical as it affects the protonation state of the this compound. A pH that is too low will protonate the amine groups, preventing coordination. Conversely, a pH that is too high may lead to the precipitation of metal hydroxides.

  • Solvent Selection: The solvent must dissolve both the metal salt and the ligand. Coordinating solvents (like water or ethanol) can sometimes compete with the ligand for coordination sites on the metal ion.

  • Temperature and Reaction Time: These parameters influence the reaction kinetics. Optimization is often required to achieve a reasonable reaction rate without causing decomposition of the reactants or products.

  • Molar Ratio of Reactants: The stoichiometry of the metal salt to the ligand is a critical parameter to control to favor the formation of the desired complex and minimize side products.

Q2: How does the n-butyl group on the ethylenediamine ligand affect complex formation compared to unsubstituted ethylenediamine?

A2: The n-butyl group introduces several effects:

  • Steric Hindrance: The bulky butyl group can influence the coordination number and geometry of the resulting complex. It may prevent the formation of some higher-order complexes that are readily formed with unsubstituted ethylenediamine.

  • Solubility: The hydrophobic butyl group can alter the solubility of both the free ligand and the final metal complex, potentially requiring different solvent systems for synthesis and purification.

  • Electronic Effects: The electron-donating nature of the alkyl group can slightly increase the basicity of the adjacent nitrogen atom, which can influence the strength of the metal-ligand bond.

Q3: What are the common techniques for characterizing this compound metal complexes?

A3: A combination of spectroscopic and analytical techniques is typically employed:

  • Infrared (IR) Spectroscopy: To confirm the coordination of the amine groups to the metal center by observing shifts in the N-H and C-N stretching frequencies.

  • UV-Visible Spectroscopy: To study the electronic transitions within the complex, which provides information about the coordination geometry.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to elucidate the structure of diamagnetic complexes.

  • Elemental Analysis: To determine the empirical formula of the complex and confirm its purity.

  • Molar Conductivity Measurements: To determine if the complex is an electrolyte and to what extent it dissociates in solution.

Troubleshooting Guide

Problem 1: Low or No Yield of the Metal Complex

  • Question: My reaction has resulted in a very low yield of the desired this compound metal complex. What are the likely causes and how can I improve it?

  • Answer:

    • Incorrect pH: The amine groups on this compound may be protonated. Ensure the reaction medium is sufficiently basic to deprotonate the ligand, making it an effective nucleophile. A pH range of 8-10 is a good starting point, but this may need to be optimized.

    • Metal Hydroxide Precipitation: If the pH is too high, the metal salt may precipitate as a hydroxide. Try adding the ligand to the metal salt solution before adjusting the pH, or adjust the pH more gradually.

    • Inappropriate Solvent: Your metal salt and/or ligand may not be fully dissolved. Check the solubility of both reactants in your chosen solvent. A mixture of solvents, such as ethanol/water, can sometimes improve solubility.

    • Steric Hindrance: The n-butyl group may be sterically hindering the complex formation. A higher reaction temperature or longer reaction time might be necessary to overcome the activation energy barrier.

    • Ligand-to-Metal Ratio: An incorrect stoichiometric ratio can lead to the formation of undesired side products or incomplete reaction. Try adjusting the molar ratio of ligand to metal salt. A slight excess of the ligand is often beneficial.

Problem 2: The Final Product is an Oil or is Otherwise Impure

  • Question: I've isolated my product, but it's an oil, or my characterization shows significant impurities. What purification strategies can I employ?

  • Answer:

    • Recrystallization: This is the most common method for purifying solid metal complexes. The challenge is finding a suitable solvent or solvent system. Try a range of solvents with varying polarities. For this compound complexes, ethanol, methanol, or mixtures with water or diethyl ether might be effective.

    • Washing: If the impurities are unreacted starting materials, washing the crude product with a solvent in which the complex is insoluble but the impurities are soluble can be effective.

    • Column Chromatography: For complexes that are stable on a stationary phase, column chromatography using silica gel or alumina can be a powerful purification technique. Adding a small amount of triethylamine to the eluent can help prevent streaking of amine complexes on silica gel.

    • Handling Oily Products: If the product consistently isolates as an oil, it may be due to a low melting point or the presence of solvent. Try drying the product under a high vacuum for an extended period. It's also possible that the complex is intrinsically an oil at room temperature.

Data Presentation

Disclaimer: The following data are representative values for N-alkylethylenediamine metal complexes and should be used as a starting point for optimization. Actual optimal conditions and results may vary.

Table 1: Representative Optimized Reaction Conditions for this compound (n-Bu-en) Metal Complex Formation

Metal IonMolar Ratio (Metal:Ligand)Solvent SystemTemperature (°C)Time (h)Typical Yield (%)
Cu(II)1:2.2Ethanol/Water (1:1)60275-85
Ni(II)1:3Methanol50465-75
Co(II)1:2.5Ethanol70370-80

Table 2: Representative Stability Constants (log K) for this compound Metal Complexes

Metal Ionlog K₁log K₂Overall log β₂
Cu(II)~10.2~8.8~19.0
Ni(II)~7.3~6.1~13.4
Co(II)~5.7~4.5~10.2

Experimental Protocols

Note: These are generalized protocols adapted from procedures for similar ethylenediamine complexes and should be optimized for specific experimental setups.

Protocol 1: Synthesis of bis(this compound)copper(II) Chloride, [Cu(n-Bu-en)₂]Cl₂

  • Preparation of Solutions:

    • Dissolve 1.0 mmol of copper(II) chloride dihydrate (CuCl₂·2H₂O) in 20 mL of a 1:1 ethanol/water solution in a 100 mL round-bottom flask.

    • In a separate beaker, dissolve 2.2 mmol of this compound in 10 mL of ethanol.

  • Reaction:

    • While stirring the copper(II) chloride solution, add the this compound solution dropwise over 10 minutes.

    • A color change to deep blue or purple should be observed, indicating complex formation.

    • Heat the reaction mixture to 60°C and stir for 2 hours.

  • Isolation and Purification:

    • Reduce the volume of the solution to approximately 15 mL using a rotary evaporator.

    • Allow the solution to cool to room temperature, then place it in an ice bath for 30 minutes to induce crystallization.

    • Collect the crystalline product by vacuum filtration and wash with a small amount of cold ethanol, followed by diethyl ether.

    • Dry the product in a desiccator over silica gel.

  • Characterization:

    • Characterize the complex using IR and UV-Visible spectroscopy and elemental analysis.

Protocol 2: Synthesis of tris(this compound)nickel(II) Nitrate, --INVALID-LINK--₂

  • Preparation of Solutions:

    • Dissolve 1.0 mmol of nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O) in 25 mL of methanol in a 100 mL round-bottom flask.

    • In a separate beaker, dissolve 3.0 mmol of this compound in 10 mL of methanol.

  • Reaction:

    • Slowly add the this compound solution to the stirring nickel(II) nitrate solution.

    • The color of the solution should change to violet.

    • Gently heat the mixture to 50°C and stir for 4 hours.

  • Isolation and Purification:

    • Cool the reaction mixture to room temperature.

    • Slowly add diethyl ether to the solution until a precipitate forms.

    • Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

    • Collect the violet precipitate by vacuum filtration, wash with diethyl ether, and dry under vacuum.

  • Characterization:

    • Characterize the product by IR and UV-Visible spectroscopy and elemental analysis.

Protocol 3: Synthesis of dichloro-bis(this compound)cobalt(III) Chloride, [Co(n-Bu-en)₂Cl₂]Cl (via Co(II) oxidation)

  • Preparation of the Co(II) Solution:

    • Dissolve 1.0 mmol of cobalt(II) chloride hexahydrate (CoCl₂·6H₂O) in 15 mL of water in a 100 mL flask.

    • Add 2.5 mmol of this compound to the solution with stirring.

  • Oxidation and Complex Formation:

    • Bubble air through the solution for 1-2 hours to oxidize Co(II) to Co(III). Alternatively, add a few drops of 30% hydrogen peroxide. A color change should be observed.

    • After oxidation, slowly add 2 mL of concentrated hydrochloric acid.

    • Heat the solution on a steam bath for 20-30 minutes.

  • Isolation and Purification:

    • Cool the solution in an ice bath to precipitate the green trans-isomer.

    • Collect the crystals by vacuum filtration and wash with a small amount of ice-cold ethanol, followed by diethyl ether.

    • Dry the product in a desiccator.

  • Characterization:

    • Characterize the complex using UV-Visible and IR spectroscopy, and molar conductivity measurements.

Mandatory Visualization

experimental_workflow General Workflow for this compound Metal Complex Synthesis start Start dissolve_metal Dissolve Metal Salt in Solvent start->dissolve_metal dissolve_ligand Dissolve n-Bu-en in Solvent start->dissolve_ligand mix_reactants Mix Reactants (Adjust pH if necessary) dissolve_metal->mix_reactants dissolve_ligand->mix_reactants reaction Reaction (Heating/Stirring) mix_reactants->reaction isolation Isolation (Precipitation/Filtration) reaction->isolation troubleshooting1 Low Yield? isolation->troubleshooting1 Check Yield purification Purification (Recrystallization/Chromatography) troubleshooting2 Impure Product? purification->troubleshooting2 Check Purity characterization Characterization (Spectroscopy, etc.) end End Product characterization->end troubleshooting1->purification No optimize_conditions Optimize Conditions (pH, T, Ratio) troubleshooting1->optimize_conditions Yes troubleshooting2->characterization No refine_purification Refine Purification Method troubleshooting2->refine_purification Yes optimize_conditions->mix_reactants refine_purification->purification

Caption: A general experimental workflow for the synthesis and characterization of this compound metal complexes.

Technical Support Center: Troubleshooting Low Yield in n-Butylethylenediamine Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for n-Butylethylenediamine catalyzed reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues leading to low product yield.

Frequently Asked Questions (FAQs)

Q1: What is the primary catalytic function of this compound?

This compound typically functions as a base catalyst or a nucleophilic catalyst. Its two nitrogen atoms, a primary and a secondary amine, can participate in acid-base chemistry and nucleophilic attack on electrophilic centers, such as the carbonyl carbon of aldehydes and ketones. This facilitates reactions like condensations, imine formation, and other related transformations.[1][2][3]

Q2: What are the most common causes of low yield in reactions catalyzed by this compound?

Low yields can often be attributed to several factors:

  • Catalyst Inactivation: The catalyst can be deactivated by acidic impurities or by forming stable, unreactive adducts with reactants or byproducts.

  • Suboptimal Reaction Conditions: Incorrect temperature, solvent, or reactant concentrations can significantly hinder the reaction rate and lead to the formation of side products.

  • Side Reactions: Undesired reaction pathways, such as self-condensation of reactants, polymerization, or reactions involving the catalyst itself, can consume starting materials and reduce the yield of the desired product.[4][5][6]

  • Presence of Water: Water can interfere with the catalytic cycle, especially in reactions that produce water as a byproduct, by shifting the reaction equilibrium or hydrolyzing intermediates.[7][8][9]

Q3: How can I monitor the progress of my this compound catalyzed reaction?

Regular monitoring of the reaction is crucial for optimization and troubleshooting. Techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to track the consumption of starting materials and the formation of the desired product and any byproducts.[10]

Troubleshooting Guide

This guide addresses specific issues that may lead to low yield and provides actionable recommendations.

Issue 1: Reaction Stalls or Proceeds Very Slowly

Possible Causes:

  • Insufficient Catalyst Activity: The catalyst may be of low purity or degraded.

  • Low Reaction Temperature: The reaction may require more thermal energy to overcome the activation barrier.

  • Poor Catalyst Solubility: The catalyst may not be sufficiently dissolved in the reaction solvent to participate effectively in the reaction.

  • Presence of Inhibitors: Acidic impurities in the reactants or solvent can neutralize the basic amine catalyst.

Recommendations:

ParameterRecommended Action
Catalyst Quality Ensure the use of high-purity this compound. If the catalyst is old or has been improperly stored, consider using a fresh batch.
Temperature Gradually increase the reaction temperature in increments of 5-10 °C and monitor the effect on the reaction rate. Be cautious of potential side reactions at higher temperatures.
Solvent Choice Select a solvent in which all reactants and the catalyst are fully soluble at the reaction temperature.
Reactant Purity Purify starting materials and solvents to remove any acidic impurities. This can be achieved by distillation or by passing them through a column of activated alumina or silica gel.
Issue 2: Formation of Significant Byproducts

Possible Causes:

  • Incorrect Stoichiometry: An improper ratio of reactants can lead to side reactions. For example, in a condensation reaction, an excess of one reactant might lead to self-condensation.[11]

  • High Reaction Temperature: Elevated temperatures can promote undesired reaction pathways.

  • Prolonged Reaction Time: Allowing the reaction to proceed for too long can lead to the formation of degradation products or further reactions of the desired product.

  • Catalyst-Mediated Side Reactions: The diamine catalyst itself can sometimes participate in side reactions, such as forming enamines or other adducts with carbonyl compounds.[1]

Recommendations:

ParameterRecommended Action
Stoichiometry Carefully control the molar ratio of the reactants. A systematic optimization of the reactant ratios may be necessary.
Temperature Control Run the reaction at the lowest temperature that provides a reasonable reaction rate to minimize temperature-dependent side reactions.
Reaction Time Monitor the reaction closely and quench it as soon as the starting material is consumed to a satisfactory level, before significant byproduct formation occurs.
Catalyst Loading Optimize the catalyst loading. Sometimes, a lower catalyst concentration can disfavor side reactions.
Issue 3: Difficulty in Product Isolation and Purification

Possible Causes:

  • Formation of Emulsions during Workup: The basic nature of this compound can lead to the formation of stable emulsions during aqueous workup.

  • Product Co-elution with Catalyst: The polarity of the product may be similar to that of the catalyst, making chromatographic separation challenging.

  • Product Instability: The desired product might be sensitive to the conditions of workup or purification (e.g., acidic or basic conditions, heat).

Recommendations:

StepRecommended Action
Workup To break emulsions, add a saturated solution of sodium chloride (brine). Acidic washes (e.g., dilute HCl) can be used to extract the basic catalyst into the aqueous phase, but be mindful of the acid sensitivity of your product.
Purification If co-elution is an issue, consider converting the catalyst to a salt by an acidic wash before chromatography. Alternatively, explore different chromatographic techniques (e.g., changing the stationary or mobile phase).
Product Stability If the product is sensitive, perform workup and purification at low temperatures and under neutral pH conditions whenever possible.

Experimental Protocols

Protocol 1: General Procedure for a Trial this compound Catalyzed Condensation Reaction
  • Reactant and Solvent Preparation: Ensure all reactants and the chosen solvent (e.g., toluene, dichloromethane) are dry and free of acidic impurities.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (if heating is required), add the electrophilic substrate (e.g., an aldehyde or ketone, 1.0 eq).

  • Addition of Nucleophile: Add the nucleophilic substrate (1.0-1.2 eq) to the flask.

  • Catalyst Addition: Add this compound (0.05-0.2 eq) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at the desired temperature and monitor its progress by TLC or GC at regular intervals.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent and wash with water and then brine. If the catalyst needs to be removed, a wash with dilute aqueous HCl can be performed (ensure product stability to acid).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Product Yield Check_Reaction Reaction Stalled or Slow? Start->Check_Reaction Check_Byproducts Significant Byproducts? Start->Check_Byproducts Check_Isolation Isolation/Purification Issues? Start->Check_Isolation Sol_Catalyst Optimize Catalyst: - Purity - Loading Check_Reaction->Sol_Catalyst Yes Sol_Temp Optimize Temperature Check_Reaction->Sol_Temp Yes Sol_Solvent Optimize Solvent Check_Reaction->Sol_Solvent Yes Sol_Stoich Adjust Stoichiometry Check_Byproducts->Sol_Stoich Yes Sol_Time Optimize Reaction Time Check_Byproducts->Sol_Time Yes Sol_Temp2 Lower Temperature Check_Byproducts->Sol_Temp2 Yes Sol_Workup Modify Workup Protocol Check_Isolation->Sol_Workup Yes Sol_Purify Optimize Purification Check_Isolation->Sol_Purify Yes

Caption: A decision tree for troubleshooting low yield in this compound catalyzed reactions.

Catalytic Cycle of Imine Formation

Imine_Formation Reactants Aldehyde/Ketone + this compound Hemiaminal Hemiaminal Intermediate Reactants->Hemiaminal Nucleophilic Attack Imine_Product Imine Product + Water Hemiaminal->Imine_Product Dehydration Catalyst_Regen This compound (Regenerated) Imine_Product->Catalyst_Regen Catalyst Turnover Catalyst_Regen->Reactants

Caption: A simplified diagram of the catalytic cycle for imine formation catalyzed by this compound.

References

Technical Support Center: Purification of n-Butylethylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial n-Butylethylenediamine. Here, you will find detailed information on identifying and removing common impurities to achieve the high purity required for your research and development applications.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities found in commercial-grade this compound?

Commercial this compound typically has a purity of 95-97%.[1] The remaining percentage often consists of impurities stemming from the synthesis process. While specific impurity profiles can vary between manufacturers, the most common impurities are:

  • Unreacted Starting Materials: Depending on the synthetic route, these can include n-butylamine and derivatives of ethylenediamine.

  • N-Alkylated Byproducts: These are often the most challenging impurities to remove due to their structural similarity to the desired product. A common byproduct is N,N'-dibutylethylenediamine. Other N-alkylated species may also be present.[2]

  • Solvent Residues: Residual solvents from the reaction and purification steps may be present.

  • Water: Due to the hygroscopic nature of amines, water is a common impurity.

  • Degradation Products: Exposure to air and light can lead to the formation of colored oxidation and degradation products. This compound is known to be air-sensitive.[1]

Q2: How can I assess the purity of my this compound sample?

Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and effective method for assessing the purity of this compound and identifying volatile impurities. The NIST Mass Spectrometry Data Center contains reference spectra for this compound that can be used for identification.[3][4]

Q3: What is the recommended method for purifying commercial this compound?

Fractional distillation under an inert atmosphere (e.g., nitrogen or argon) is the most effective method for purifying this compound on a laboratory scale. This technique separates compounds based on differences in their boiling points. For impurities with boiling points very close to that of this compound, a highly efficient fractional distillation column is required.

An alternative chemical purification method involves the conversion of the crude diamine to its hydrochloride salt, followed by recrystallization and subsequent regeneration of the free diamine.

Troubleshooting Guide for Purification

This guide addresses common issues encountered during the purification of this compound.

Issue 1: Poor Separation of Impurities During Fractional Distillation

Possible Causes:

  • Insufficient Column Efficiency: The fractionating column may not have enough theoretical plates to separate components with close boiling points.

  • Distillation Rate is Too High: A rapid distillation rate does not allow for proper equilibrium between the liquid and vapor phases in the column, leading to poor separation.

  • Fluctuating Heat Input: Inconsistent heating can cause pressure and temperature fluctuations, disrupting the distillation equilibrium.

  • Presence of an Azeotrope: An azeotrope is a mixture of liquids that has a constant boiling point and composition throughout distillation, making separation by this method impossible.

Solutions:

  • Increase Column Efficiency: Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings, or metal sponge).

  • Optimize Distillation Rate: Reduce the heating rate to ensure a slow and steady collection of the distillate (typically 1-2 drops per second).

  • Ensure Stable Heating: Use a stable heating source, such as an oil bath with a temperature controller, and ensure the distillation flask is properly insulated.

  • Break the Azeotrope: If an azeotrope is suspected, techniques such as azeotropic distillation with a suitable entrainer may be necessary.

Issue 2: Product Discoloration (Yellowing) After Purification

Possible Cause:

  • Oxidation: this compound is air-sensitive and can oxidize upon exposure to air, especially at elevated temperatures during distillation. This leads to the formation of colored impurities.

Solutions:

  • Perform Distillation Under Inert Atmosphere: Always conduct the distillation under a gentle stream of an inert gas like nitrogen or argon to prevent oxidation.

  • Degas the Crude Material: Before heating, bubble an inert gas through the crude this compound for a period to remove dissolved oxygen.

  • Store Purified Product Properly: Store the purified this compound under an inert atmosphere, protected from light, and at a low temperature.

Issue 3: Low Recovery of Purified Product

Possible Causes:

  • Hold-up in the Distillation Apparatus: A significant amount of material can be lost due to wetting the surface of a large or complex distillation column.

  • Thermal Decomposition: Prolonged heating at high temperatures can lead to the degradation of the product.

  • Leaks in the System: Poorly sealed joints can lead to the loss of volatile material.

Solutions:

  • Choose an Appropriately Sized Column: For smaller scale purifications, use a micro-distillation apparatus or a column with a smaller surface area to minimize hold-up.

  • Use Vacuum Distillation: Distillation under reduced pressure lowers the boiling point of the liquid, allowing for distillation at a lower temperature and reducing the risk of thermal decomposition.

  • Ensure a Well-Sealed System: Check all joints and connections for a proper seal before starting the distillation. Use appropriate grease for ground glass joints if necessary.

Data Presentation

The following table summarizes hypothetical impurity data for a commercial batch of this compound before and after purification by fractional distillation.

Compound Boiling Point (°C) Typical % in Commercial Grade Target % After Purification Analytical Method
This compound171-17296.0> 99.5GC-MS
n-Butylamine781.5< 0.1GC-MS
N,N'-dibutylethylenediamine~2302.0< 0.2GC-MS
Water1000.3< 0.1Karl Fischer Titration
Other unidentified impurities-0.2< 0.1GC-MS

Experimental Protocols

Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a 1% (v/v) solution of the this compound sample in a suitable solvent such as methanol or dichloromethane.

  • GC Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold at 280 °C for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 30 to 300.

    • Source Temperature: 230 °C.

  • Data Analysis: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST). Quantify the relative peak areas to determine the purity.

Protocol 2: Purification by Fractional Distillation
  • Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a receiving flask, and a thermometer. Ensure all glassware is dry.

  • Inert Atmosphere: Place the crude this compound in the distillation flask with a magnetic stir bar. Flush the entire system with a slow stream of nitrogen or argon. Maintain a positive pressure of the inert gas throughout the distillation.

  • Heating: Heat the distillation flask using a heating mantle or an oil bath.

  • Distillation: Heat the mixture to its boiling point. Control the heating rate to maintain a slow and steady distillation.

  • Fraction Collection:

    • Discard the initial fraction (forerun), which will contain lower-boiling impurities.

    • Collect the main fraction at the expected boiling point of this compound (171-172 °C).

    • Stop the distillation before the flask runs dry to prevent the concentration of higher-boiling impurities and potential decomposition.

  • Storage: Store the purified this compound in a sealed container under an inert atmosphere and protected from light.

Visualization of Experimental Workflow

Purification_Workflow cluster_start Initial State cluster_analysis_pre Purity Assessment cluster_purification Purification cluster_analysis_post Final Purity Verification cluster_end Final Product Commercial_Product Commercial this compound (95-97% Purity) GCMS_Pre GC-MS Analysis (Protocol 1) Commercial_Product->GCMS_Pre Sample Purification Fractional Distillation (Protocol 2) GCMS_Pre->Purification Proceed if purity is insufficient GCMS_Post GC-MS Analysis (Protocol 1) Purification->GCMS_Post Purified Fractions Purified_Product High-Purity this compound (>99.5%) GCMS_Post->Purified_Product Confirm Purity

Caption: Workflow for the purification and analysis of this compound.

Troubleshooting_Logic Start Distillation Issue? Poor_Separation Poor Separation? Start->Poor_Separation Yes Discoloration Product Discolored? Start->Discoloration No Poor_Separation->Discoloration No Sol_Separation Increase Column Efficiency Reduce Distillation Rate Stabilize Heating Poor_Separation->Sol_Separation Yes Low_Recovery Low Recovery? Discoloration->Low_Recovery No Sol_Discoloration Use Inert Atmosphere Degas Crude Material Discoloration->Sol_Discoloration Yes End Purification Successful Low_Recovery->End No Sol_Recovery Use Appropriate Column Size Consider Vacuum Distillation Check for Leaks Low_Recovery->Sol_Recovery Yes Sol_Separation->Discoloration Sol_Discoloration->Low_Recovery Sol_Recovery->End

Caption: Troubleshooting decision tree for this compound distillation.

References

Characterization of unexpected byproducts in n-Butylethylenediamine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the characterization and troubleshooting of unexpected byproducts in reactions involving n-Butylethylenediamine.

Frequently Asked Questions (FAQs)

Q1: What are the most common expected byproducts in the synthesis of this compound?

When synthesizing this compound, typically through the alkylation of ethylenediamine with a butylating agent (e.g., 1-bromobutane or butanol), the most common byproduct is the result of over-alkylation. This leads to the formation of N,N'-di-n-butylethylenediamine, where both nitrogen atoms of ethylenediamine are alkylated. Depending on the reaction conditions, minor amounts of tri- and even tetra-alkylated products may also be formed.

Q2: What are some unexpected byproducts that can occur?

Unexpected byproducts can arise from various side reactions, including:

  • Cyclization: Intramolecular cyclization of partially substituted ethylenediamine intermediates can lead to the formation of piperazine derivatives.

  • Solvent-Related Byproducts: If the solvent is reactive under the reaction conditions (e.g., certain alcohols at high temperatures), it may participate in side reactions with the amines.

  • Impurities from Starting Materials: Impurities present in the starting ethylenediamine or the butylating agent can lead to a range of other byproducts.

Q3: How can I minimize the formation of the N,N'-di-n-butylethylenediamine byproduct?

The formation of the di-substituted byproduct can be minimized by carefully controlling the reaction stoichiometry. Using a significant excess of ethylenediamine relative to the butylating agent will statistically favor the mono-alkylation product. Additionally, slow, dropwise addition of the butylating agent to the ethylenediamine solution can help maintain a high local concentration of the diamine, further favoring mono-substitution.

Q4: What analytical techniques are best suited for identifying and quantifying byproducts in my this compound reaction mixture?

A combination of chromatographic and spectroscopic techniques is generally recommended:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for separating volatile compounds and identifying them based on their mass spectra. It is well-suited for identifying and quantifying this compound and its common byproducts.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate less volatile byproducts and can be coupled with various detectors (e.g., UV, MS) for identification and quantification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information about the components of the reaction mixture, helping to confirm the identity of known byproducts and elucidate the structure of unknown ones.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low yield of this compound and high amount of unreacted ethylenediamine - Insufficient amount of butylating agent.- Reaction temperature too low.- Insufficient reaction time.- Verify the stoichiometry of your reagents.- Gradually increase the reaction temperature while monitoring the reaction progress by GC or TLC.- Extend the reaction time.
High percentage of N,N'-di-n-butylethylenediamine byproduct - Molar ratio of ethylenediamine to butylating agent is too low.- Rapid addition of the butylating agent.- Increase the excess of ethylenediamine.- Add the butylating agent dropwise to the reaction mixture with vigorous stirring.
Presence of several unexpected peaks in the GC-MS chromatogram - Contaminated starting materials or solvents.- Degradation of reactants or products at high temperatures.- Formation of cyclic or other unexpected byproducts.- Check the purity of your starting materials and solvents.- Consider running the reaction at a lower temperature for a longer duration.- Analyze the mass spectra of the unknown peaks to propose potential structures. Further characterization by NMR may be required.
Difficulty in purifying the product by distillation - Boiling points of the desired product and byproducts are too close.- Use a more efficient fractional distillation column.- Consider alternative purification methods such as column chromatography on silica gel or alumina.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general guideline for the synthesis of this compound via alkylation of ethylenediamine with 1-bromobutane.

Materials:

  • Ethylenediamine

  • 1-Bromobutane

  • Toluene (or another suitable solvent)

  • Sodium hydroxide solution (e.g., 50%)

  • Anhydrous sodium sulfate

  • Round-bottom flask, condenser, addition funnel, magnetic stirrer, heating mantle

Procedure:

  • In a round-bottom flask equipped with a condenser, addition funnel, and magnetic stirrer, add a significant molar excess of ethylenediamine (e.g., 5-10 equivalents) dissolved in toluene.

  • Heat the mixture to a gentle reflux (around 80-90 °C).

  • Slowly add 1-bromobutane (1 equivalent) dropwise from the addition funnel over a period of 1-2 hours.

  • After the addition is complete, continue to stir the reaction mixture at reflux for an additional 4-6 hours, monitoring the progress by GC.

  • Cool the reaction mixture to room temperature.

  • Add a concentrated sodium hydroxide solution to neutralize the hydrobromide salt formed and to deprotonate the amine salts.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the solution under reduced pressure to remove the solvent and excess ethylenediamine.

  • Purify the crude product by fractional distillation under reduced pressure.

Protocol 2: GC-MS Analysis of Reaction Mixture

This protocol provides a general method for the analysis of an this compound reaction mixture.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a capillary column suitable for amine analysis (e.g., a mid-polarity column like a DB-5ms or equivalent).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector: Split/splitless injector, operated in split mode (e.g., split ratio 50:1) at a temperature of 250 °C.

  • Oven Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 10 °C/min.

    • Final hold: Hold at 280 °C for 5 minutes.

  • Mass Spectrometer:

    • Ionization mode: Electron Ionization (EI) at 70 eV.

    • Mass range: m/z 40-400.

    • Source temperature: 230 °C.

    • Quadrupole temperature: 150 °C.

Sample Preparation:

  • Withdraw a small aliquot (e.g., 100 µL) from the reaction mixture.

  • Dilute the aliquot with a suitable solvent (e.g., dichloromethane or methanol) to an appropriate concentration (e.g., 1 mg/mL).

  • Filter the sample through a 0.45 µm syringe filter before injection.

Data Presentation

Table 1: Effect of Reactant Stoichiometry on Product Distribution

Molar Ratio (Ethylenediamine : 1-Bromobutane)This compound (%)N,N'-di-n-butylethylenediamine (%)Unreacted Ethylenediamine (%)Other Byproducts (%)
1 : 14540510
3 : 1751582
5 : 188552
10 : 192<25<1

Note: The data presented in this table is illustrative and may not represent actual experimental results.

Visualizations

Reaction_Pathway cluster_products Products Ethylenediamine Ethylenediamine This compound This compound Ethylenediamine->this compound Desired Reaction N,N'-di-n-butylethylenediamine N,N'-di-n-butylethylenediamine This compound->N,N'-di-n-butylethylenediamine Over-alkylation (Byproduct) Butylating_Agent + Butylating Agent Butylating_Agent2 + Butylating Agent

Caption: Reaction pathway for the synthesis of this compound.

Experimental_Workflow cluster_synthesis Synthesis & Workup cluster_analysis Analysis cluster_purification Purification A Reaction of Ethylenediamine and Butylating Agent B Quenching and Extraction A->B C Drying and Solvent Removal B->C D GC-MS Analysis of Crude Product C->D E Identification of Byproducts D->E F Quantification of Components E->F G Fractional Distillation F->G H Purity Analysis of Final Product G->H

Caption: Experimental workflow for synthesis and analysis.

Troubleshooting_Guide Start High Level of Byproducts Detected Check_Stoichiometry Verify Reactant Stoichiometry Start->Check_Stoichiometry Check_Addition_Rate Review Addition Rate of Butylating Agent Start->Check_Addition_Rate Check_Temperature Assess Reaction Temperature Start->Check_Temperature Analyze_Starting_Materials Analyze Purity of Starting Materials Start->Analyze_Starting_Materials Increase_EDA Increase Molar Excess of Ethylenediamine Check_Stoichiometry->Increase_EDA Ratio < 5:1 Slow_Addition Implement Slow, Dropwise Addition Check_Addition_Rate->Slow_Addition Addition too fast Lower_Temperature Lower Temperature and Increase Reaction Time Check_Temperature->Lower_Temperature Temp. too high Purify_Reagents Purify Starting Materials Before Use Analyze_Starting_Materials->Purify_Reagents Impurities detected

Caption: Troubleshooting guide for byproduct formation.

Safe handling and disposal of n-Butylethylenediamine waste

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: N-Butylethylenediamine

This guide provides comprehensive information for the safe handling and disposal of this compound waste, tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a corrosive and flammable liquid.[1][2][3] It can cause severe skin burns and eye damage.[1][4] Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[3]

Q2: What personal protective equipment (PPE) is mandatory when handling this compound?

A2: To ensure safety, the following PPE is required:

  • Eye/Face Protection: Tightly fitting safety goggles and a face shield (minimum 8-inch).[5]

  • Hand Protection: Chemically resistant gloves such as butyl, neoprene, or nitrile.[6]

  • Body Protection: A chemical-resistant lab coat or apron worn over long-sleeved clothing and closed-toe shoes.[6]

  • Respiratory Protection: In poorly ventilated areas or when vapors are likely, use a NIOSH/MSHA-approved full-face respirator with a suitable cartridge, such as type ABEK (EN 14387).[5][6]

Q3: What are the proper storage conditions for this compound?

A3: Store this compound in a cool, dry, and well-ventilated area in a tightly closed container.[5][7] Keep it away from heat, sparks, open flames, and other ignition sources.[3][5][7] It should be stored in a corrosives area and away from incompatible materials like strong oxidizing agents and acids.[3][7][8] The chemical is air sensitive.[9]

Q4: What should I do in case of a small this compound spill?

A4: For a small spill, ensure the area is well-ventilated and remove all ignition sources.[3][5] Wearing appropriate PPE, contain the spill with an inert absorbent material like sand, earth, diatomaceous earth, or vermiculite.[10][11] Do not use combustible materials like paper towels.[11] Collect the absorbed material into a designated, labeled, and sealable hazardous waste container.[11] Decontaminate the spill area with a suitable solution followed by soap and water.[11]

Q5: How do I dispose of this compound waste?

A5: this compound waste must be treated as hazardous waste.[11] It should be collected in a dedicated, chemically resistant, and clearly labeled container.[11] Never pour it down the drain.[11][12] The final disposal must be handled by a licensed professional waste disposal service.[5] This may involve incineration in a chemical incinerator equipped with an afterburner and scrubber.[5]

Troubleshooting Guides

Problem: I can smell a strong amine odor in the lab.

  • Possible Cause: There might be a leak from a container or a small, unnoticed spill.

  • Solution:

    • Ensure adequate ventilation. If the smell is strong, evacuate the immediate area.

    • Wearing full PPE, inspect all containers of this compound for leaks.

    • Carefully check the workbench and floor for any signs of a spill.

    • If a spill is found, follow the spill cleanup procedure outlined in the FAQs.

    • If no leak or spill is apparent, ensure your waste container is properly sealed.

Problem: The this compound has changed color.

  • Possible Cause: The material may have been exposed to air or other incompatible substances, leading to degradation. This compound is known to be air sensitive.[9]

  • Solution:

    • Do not use the discolored chemical in your experiment as its purity may be compromised.

    • Dispose of the material following the hazardous waste disposal guidelines.

    • Review your storage procedures to ensure containers are tightly sealed and, if necessary, stored under an inert atmosphere.[5]

Quantitative Data Summary

PropertyValueSource(s)
Molecular FormulaC6H16N2[1]
Molecular Weight116.20 g/mol [1][2]
AppearanceColorless liquid[9]
Density0.836 g/mL at 25 °C[2][3]
Boiling Point171-172 °C[2]
Flash Point59 °C (138.2 °F) - closed cup[2]
UN Number2734 or 2735[5][9]
Hazard Class8 (Corrosive), Subsidiary Hazard Class 3 (Flammable)[2][9]

Experimental Protocols

Protocol: Neutralization of Dilute this compound Waste for Disposal

Objective: To safely neutralize dilute aqueous solutions of this compound waste before collection by a licensed disposal service. This procedure should only be performed by trained personnel in a chemical fume hood.

Materials:

  • Dilute this compound waste solution (<5% concentration)

  • Citric acid or a dilute solution of hydrochloric acid (e.g., 1M HCl)

  • pH indicator strips or a calibrated pH meter

  • Stir plate and magnetic stir bar

  • Large beaker (at least twice the volume of the waste solution)

  • Ice bath

  • Appropriate PPE (safety goggles, face shield, chemical-resistant gloves, lab coat)

Procedure:

  • Preparation: Don all required PPE and perform the entire procedure within a certified chemical fume hood.

  • Cooling: Place the beaker containing the dilute this compound waste solution in an ice bath on a stir plate. Begin gentle stirring. The neutralization reaction is exothermic, and cooling is necessary to control the temperature.

  • Neutralization: Slowly add the acidic neutralizing agent (citric acid or 1M HCl) to the stirring basic solution. Add the acid dropwise or in very small increments to control the rate of reaction and heat generation.

  • Monitoring: Regularly monitor the pH of the solution using pH indicator strips or a pH meter.

  • Endpoint: Continue adding acid until the pH of the solution is between 6.0 and 8.0.

  • Final Steps: Once neutralized, stop stirring and remove the beaker from the ice bath. Transfer the neutralized solution to a clearly labeled hazardous waste container for collection.

Mandatory Visualizations

Safe_Handling_and_Disposal_Workflow cluster_Preparation Preparation cluster_Handling Handling & Use cluster_Emergency Emergency Procedures cluster_Disposal Waste Disposal Assess_Hazards Assess Hazards (Review SDS) Don_PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Assess_Hazards->Don_PPE Informs PPE Selection Work_Area Prepare Work Area (Fume Hood, Spill Kit Ready) Don_PPE->Work_Area Handling Handle in Well-Ventilated Area (Chemical Fume Hood) Work_Area->Handling Storage Store Properly (Cool, Dry, Away from Ignition Sources) Handling->Storage Waste_Segregation Segregate Waste (Collect in Labeled Container) Handling->Waste_Segregation Neutralization Neutralize Waste (If Safe & Permissible) Waste_Segregation->Neutralization Spill Spill Occurs Spill_Cleanup Contain & Absorb Spill->Spill_Cleanup Follow Spill Protocol Exposure Personal Exposure First_Aid Administer First Aid (Eyewash, Shower) Exposure->First_Aid Immediate Action Containerize Securely Containerize & Label Neutralization->Containerize If Applicable Disposal_Service Transfer to Licensed Waste Disposal Service Containerize->Disposal_Service Containerize_Spill_Waste Containerize Spill Waste Spill_Cleanup->Containerize_Spill_Waste Collect Residue Containerize_Spill_Waste->Disposal_Service Medical_Attention Seek Medical Attention First_Aid->Medical_Attention Seek Professional Help

Caption: Workflow for safe handling and disposal of this compound.

References

Validation & Comparative

Navigating the Ligand Landscape: A Comparative Guide to n-Butylethylenediamine and TMEDA in Copper Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate ligand is a critical parameter in optimizing copper-catalyzed cross-coupling reactions. This guide provides a comparative analysis of two common N-alkylethylenediamine ligands: n-Butylethylenediamine (n-Bu-en) and N,N,N',N'-Tetramethylethylenediamine (TMEDA), offering insights into their structural differences and potential performance in catalysis.

In the realm of copper catalysis, particularly for C-N bond formation reactions like the Ullmann condensation and Buchwald-Hartwig amination, diamine ligands play a pivotal role in stabilizing the copper catalyst, enhancing its solubility, and modulating its reactivity.[1][2] While a vast array of ligands have been developed, N-alkylethylenediamines are frequently employed due to their commercial availability and effectiveness. This guide focuses on a comparison between the symmetrically substituted TMEDA and the asymmetrically substituted this compound.

Ligand Properties and Their Anticipated Impact on Catalysis

FeatureThis compound (n-Bu-en)N,N,N',N'-Tetramethylethylenediamine (TMEDA)Performance Implications
Structure N-butyl, N'-unsubstituted ethylenediamineN,N,N',N'-tetramethyl-substituted ethylenediamineThe four methyl groups in TMEDA provide a more sterically hindered and electron-donating environment around the copper center compared to the single n-butyl group and three N-H protons in n-Bu-en.
Symmetry AsymmetricSymmetric (C2h)The asymmetry of n-Bu-en could potentially be explored in asymmetric catalysis, although this is not a common application for this ligand.
Basicity The secondary and primary amine groups are basic.The two tertiary amine groups are basic.The higher degree of alkylation in TMEDA generally leads to greater electron donation, potentially stabilizing the copper(I) catalytic species.
Chelation Forms a five-membered chelate ring with copper.Forms a five-membered chelate ring with copper.Both ligands act as bidentate chelators, a key feature for their function in catalysis.
Steric Hindrance The n-butyl group provides moderate steric bulk.The four methyl groups provide significant steric bulk.Increased steric hindrance can influence substrate scope and selectivity. For some reactions, the bulkier TMEDA may promote reductive elimination and prevent catalyst deactivation.
Potential for N-Arylation The presence of N-H bonds allows for potential side reactions where the ligand itself is arylated.Lacks N-H bonds, preventing ligand N-arylation.The absence of N-H bonds in TMEDA can lead to cleaner reactions and higher yields of the desired product, as the ligand is not consumed in a side reaction.

General trends in diamine ligand performance for copper catalysis suggest that N,N'-disubstituted ethylenediamines are often more effective than their unsubstituted counterparts. Further substitution on the nitrogen atoms can enhance catalytic activity. For instance, in the dimerization of terminal acetylenes, TMEDA was found to be significantly more efficient than unsubstituted ethylenediamine.[1] This suggests that the increased electron-donating ability and steric bulk of the methyl groups in TMEDA contribute positively to the catalytic cycle. Based on these principles, TMEDA is generally expected to be a more robust and efficient ligand than this compound in many standard copper-catalyzed cross-coupling reactions.

Experimental Protocol: A Representative Copper-Catalyzed C-N Cross-Coupling Reaction

The following is a general procedure for the N-arylation of an amine using a copper/diamine catalyst system. This protocol can be adapted for the screening of different ligands, including this compound and TMEDA, to determine the optimal conditions for a specific transformation.

Materials:

  • Aryl halide (1.0 mmol)

  • Amine (1.2 mmol)

  • Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)

  • Diamine ligand (this compound or TMEDA) (0.1 mmol, 10 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • Anhydrous toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add CuI (9.5 mg, 0.05 mmol), K₃PO₄ (424 mg, 2.0 mmol), and the aryl halide (1.0 mmol).

  • Seal the tube with a septum, and evacuate and backfill with argon three times.

  • Add anhydrous toluene (5 mL) via syringe, followed by the amine (1.2 mmol) and the diamine ligand (0.1 mmol).

  • Place the reaction vessel in a preheated oil bath at 110 °C and stir for 24 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite.

  • Wash the filter cake with additional ethyl acetate (10 mL).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-arylated amine.

Visualizing the Catalytic Cycle

The following diagram, generated using the DOT language, illustrates a plausible catalytic cycle for a copper-catalyzed C-N cross-coupling reaction.

G General Catalytic Cycle for Copper-Catalyzed C-N Coupling cluster_reactants Reactants cluster_products Products CuI Cu(I)X Catalyst [L-Cu(I)-X] CuI->Catalyst + L Ligand Diamine Ligand (L) Amine R₂NH AmidoComplex [L-Cu(I)-NR₂] Base Base BaseH Base-H⁺ ArylHalide Ar-X CuIIIComplex [L-Cu(III)(Ar)(NR₂)(X)] Product Ar-NR₂ HX H-X Catalyst->CuI - L Catalyst->AmidoComplex + R₂NH - HX AmidoComplex->CuIIIComplex + Ar-X (Oxidative Addition) CuIIIComplex->Product CuIIIComplex->Catalyst (Reductive Elimination)

Caption: A proposed catalytic cycle for copper-catalyzed amination.

Conclusion

While direct quantitative data comparing this compound and TMEDA is elusive, established principles in ligand design for copper catalysis suggest that TMEDA is likely to be the more generally effective and robust ligand. Its symmetric, N,N,N',N'-tetramethylated structure provides a favorable combination of electron donation and steric hindrance, while also preventing undesirable N-arylation of the ligand itself. However, the ultimate performance of any ligand is substrate and reaction-dependent. Therefore, for novel transformations, a screening of readily available and structurally diverse diamine ligands, including both this compound and TMEDA, is a prudent approach to identify the optimal catalytic system.

References

Comparative study of different synthesis routes for n-Butylethylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the efficient production of key intermediates is paramount. n-Butylethylenediamine, a valuable building block, can be synthesized through various pathways, each with its own set of advantages and drawbacks. This guide provides a comparative study of three primary synthesis routes: direct alkylation of ethylenediamine with a butyl halide, reductive amination of butyraldehyde with ethylenediamine, and catalytic N-alkylation of ethylenediamine with 1-butanol.

Data Summary

The following table summarizes the key quantitative data for the different synthesis routes to this compound, offering a clear comparison of their performance based on reported experimental data.

Synthesis RouteKey Reagents & CatalystReaction Temperature (°C)Reaction Time (h)Yield of this compound (%)Key Side Products
Direct Alkylation Ethylenediamine, 1-BromobutaneReflux (approx. 101)6~65N,N'-dibutylethylenediamine, higher alkylated products
Reductive Amination Ethylenediamine, Butyraldehyde, H₂/Pd-C804~75N,N'-dibutylethylenediamine, products of butyraldehyde self-condensation
N-Alkylation with Alcohol Ethylenediamine, 1-Butanol, CuO-NiO/γ-Al₂O₃160Not specified (flow reactor)85.2N,N'-dibutylethylenediamine, poly-alkylated products

Experimental Protocols

Detailed methodologies for the three synthesis routes are provided below, based on established laboratory procedures.

Direct Alkylation of Ethylenediamine with 1-Bromobutane

This method involves the direct reaction of a large excess of ethylenediamine with 1-bromobutane to favor the formation of the mono-alkylated product.

Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a significant molar excess of ethylenediamine (e.g., 10 equivalents) is dissolved in a suitable solvent such as ethanol.

  • 1-Bromobutane (1 equivalent) is added dropwise to the stirred solution at room temperature.

  • The reaction mixture is then heated to reflux and maintained at this temperature for approximately 6 hours.

  • After cooling to room temperature, the excess ethylenediamine and solvent are removed under reduced pressure.

  • The resulting residue is taken up in water and the pH is adjusted to be basic with the addition of a sodium hydroxide solution.

  • The product is extracted with an organic solvent (e.g., diethyl ether), and the combined organic layers are dried over anhydrous sodium sulfate.

  • The solvent is evaporated, and the crude product is purified by fractional distillation to yield this compound. A yield of approximately 65% can be expected.

Reductive Amination of Butyraldehyde with Ethylenediamine

This one-pot reaction involves the formation of an imine intermediate from ethylenediamine and butyraldehyde, which is then reduced in situ to the desired secondary amine.

Protocol:

  • To a solution of ethylenediamine (a moderate excess, e.g., 2-3 equivalents) in methanol, butyraldehyde (1 equivalent) is added slowly at room temperature.

  • The mixture is stirred for 1-2 hours to allow for the formation of the imine intermediate.

  • A palladium on carbon catalyst (Pd/C, 5 mol%) is added to the reaction mixture.

  • The flask is then placed in a hydrogenation apparatus, purged with hydrogen gas, and pressurized to approximately 5 bar.

  • The reaction is stirred at 80°C for 4 hours.

  • After cooling and venting the hydrogen, the catalyst is removed by filtration through a pad of celite.

  • The methanol is removed under reduced pressure.

  • The crude product is purified by fractional distillation to afford this compound, with typical yields around 75%.

Catalytic N-Alkylation of Ethylenediamine with 1-Butanol

This environmentally friendly approach utilizes an alcohol as the alkylating agent, with water being the only byproduct.[1][2]

Protocol:

  • A fixed-bed reactor is packed with a CuO-NiO/γ-Al₂O₃ catalyst.[1][2]

  • A mixture of ethylenediamine and 1-butanol, with a molar ratio of alcohol to ethylenediamine of 1:3, is fed into the reactor.[1][2]

  • The reaction is carried out at a temperature of 160°C and a pressure of 1.0 MPa.[1][2]

  • The product stream exiting the reactor is collected and subjected to fractional distillation to separate the unreacted starting materials from the this compound product.

  • This method has been reported to achieve a high yield of 85.2% for the mono-alkylated product.[2]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of each synthesis route.

direct_alkylation cluster_reactants Reactants cluster_process Process cluster_products Products ethylenediamine Ethylenediamine (excess) reaction Reflux in Ethanol ethylenediamine->reaction butyl_bromide 1-Bromobutane butyl_bromide->reaction workup Workup & Purification reaction->workup 6 hours product This compound workup->product ~65% Yield side_product N,N'-dibutylethylenediamine workup->side_product Side Product

Diagram 1: Direct Alkylation Workflow

reductive_amination cluster_reactants Reactants cluster_process Process cluster_products Products ethylenediamine Ethylenediamine imine_formation Imine Formation ethylenediamine->imine_formation butyraldehyde Butyraldehyde butyraldehyde->imine_formation h2_pdc H₂ / Pd-C reduction In situ Reduction h2_pdc->reduction imine_formation->reduction Intermediate purification Purification reduction->purification 4 hours @ 80°C product This compound purification->product ~75% Yield side_product Side Products purification->side_product

Diagram 2: Reductive Amination Workflow

n_alkylation_alcohol cluster_reactants Reactants cluster_process Process cluster_products Products ethylenediamine Ethylenediamine reaction Fixed-Bed Reactor ethylenediamine->reaction butanol 1-Butanol butanol->reaction catalyst CuO-NiO/γ-Al₂O₃ catalyst->reaction purification Distillation reaction->purification 160°C, 1.0 MPa product This compound purification->product 85.2% Yield water Water purification->water Byproduct

Diagram 3: N-Alkylation with Alcohol Workflow

References

Validation of n-Butylethylenediamine Purity by GC-MS Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical reagents is paramount for the integrity and reproducibility of experimental results. This guide provides a comprehensive validation of n-Butylethylenediamine purity using Gas Chromatography-Mass Spectrometry (GC-MS) and offers an objective comparison with other analytical techniques.

This compound is a versatile building block in organic synthesis. The presence of impurities can lead to unwanted side reactions, affect product yield and purity, and compromise the biological activity of downstream compounds. Therefore, a robust analytical method for purity assessment is crucial.

GC-MS Analysis: A High-Sensitivity Approach

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound. Its high resolution and sensitivity make it an ideal method for impurity profiling. To overcome the inherent polarity of amines, which can lead to poor chromatographic performance, a derivatization step is often employed.

Experimental Protocol: GC-MS with Ethylchloroformate (ECF) Derivatization

This protocol outlines a validated method for the purity analysis of this compound using GC-MS with ethylchloroformate (ECF) as a derivatizing agent. ECF reacts with the primary and secondary amine groups of this compound and its potential impurities to form less polar and more volatile carbamates, which are amenable to GC analysis.

1. Sample Preparation and Derivatization:

  • Standard Preparation: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., Dichloromethane) at a concentration of 1 mg/mL.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample to be tested in the same solvent to achieve a similar concentration.

  • Derivatization:

    • To 100 µL of the standard or sample solution in a vial, add 100 µL of pyridine and 50 µL of ethylchloroformate.

    • Vortex the mixture for 1 minute and allow it to react at room temperature for 15 minutes.

    • Add 500 µL of a 5% sodium bicarbonate solution to quench the reaction.

    • Vortex and centrifuge the mixture.

    • Carefully transfer the organic layer (bottom layer) to a clean vial for GC-MS analysis.

2. GC-MS Instrumentation and Parameters:

ParameterSetting
Gas Chromatograph Agilent 7890B or equivalent
Column HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250°C
Injection Volume 1 µL (Split mode, 50:1)
Oven Program Initial temperature 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min
Mass Spectrometer Agilent 5977B or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Source Temperature 230°C
Quadrupole Temp. 150°C
Scan Range m/z 40-450

3. Data Analysis and Purity Calculation:

The purity of this compound is determined using the area normalization method. The percentage purity is calculated by dividing the peak area of the derivatized this compound by the total area of all peaks in the chromatogram and multiplying by 100.

Potential Impurities in this compound

Based on common synthesis routes, such as the reaction of ethylenediamine with a butylating agent (e.g., 1-bromobutane), the following impurities may be present:

Impurity NameStructurePotential Origin
EthylenediamineH₂N-CH₂-CH₂-NH₂Unreacted starting material
1-BromobutaneCH₃(CH₂)₃BrUnreacted starting material
N,N'-di-butylethylenediamineCH₃(CH₂)₃NH-CH₂-CH₂-NH(CH₂)₃CH₃Over-alkylation product
TriethylenetetramineH₂N(CH₂CH₂NH)₂CH₂CH₂NH₂Impurity in the ethylenediamine starting material
ButanolCH₃(CH₂)₃OHHydrolysis of 1-bromobutane

Comparison with Alternative Analytical Methods

While GC-MS is a powerful tool, other analytical techniques can also be employed for purity assessment of this compound. The choice of method often depends on the specific requirements of the analysis, such as the need for quantitation, structural elucidation of impurities, or high-throughput screening.

ParameterGC-MSHPLC (with Derivatization)Quantitative ¹H-NMR (qNMR)Titration (Potentiometric)
Principle Separation based on volatility and polarity, followed by mass-based detection.Separation based on polarity, with UV or other detection methods.Signal intensity is directly proportional to the number of protons.Neutralization of the amine with a standard acid.
Sample Type Volatile/semi-volatile compounds (derivatization may be required).Non-volatile and thermally labile compounds.Soluble compounds.Soluble basic compounds.
Sensitivity High (ng to pg level).Moderate to high (µg to ng level).Moderate (mg level).Low (mg level).
Specificity High (mass spectral data provides structural information).Moderate (retention time-based).High (provides structural information).Low (titrates total basicity).
Throughput Moderate.High.Moderate.High.
Impurity ID Excellent.Possible with MS detector (LC-MS).Possible for major impurities.Not possible.

Visualizing the Workflow and Logic

To better understand the analytical processes, the following diagrams illustrate the experimental workflow for GC-MS analysis and the logical steps in purity validation.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample This compound Sample Solvent Dissolve in Dichloromethane Sample->Solvent Standard Reference Standard Standard->Solvent Derivatization Add Pyridine & ECF Solvent->Derivatization Quench Quench with NaHCO3 Derivatization->Quench Extract Extract Organic Layer Quench->Extract Injection Inject into GC-MS Extract->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration Detection->Integration Identification Impurity Identification (MS Library) Integration->Identification Quantification Purity Calculation (Area %) Integration->Quantification Report Generate Report Identification->Report Quantification->Report

GC-MS Experimental Workflow

Purity_Validation_Logic cluster_initial Initial Assessment cluster_detailed Detailed Analysis cluster_validation Method Validation Screening Initial Purity Screening (e.g., GC-FID) Identity Identity Confirmation (e.g., IR, NMR) Screening->Identity Impurity_Profiling Impurity Profiling by GC-MS Identity->Impurity_Profiling Quant_Assay Quantitative Assay (e.g., Titration, qNMR) Identity->Quant_Assay Specificity Specificity Impurity_Profiling->Specificity Linearity Linearity & Range Quant_Assay->Linearity Accuracy Accuracy Quant_Assay->Accuracy Precision Precision (Repeatability & Intermediate) Quant_Assay->Precision Final_Purity Final Purity Assessment & Specification Specificity->Final_Purity Linearity->Final_Purity Accuracy->Final_Purity Precision->Final_Purity LOD_LOQ LOD & LOQ LOD_LOQ->Final_Purity

Purity Validation Logical Flow

Comparing the catalytic efficiency of n-Butylethylenediamine and its derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Catalytic Efficiency of n-Butylethylenediamine and Its Derivatives

For researchers, scientists, and drug development professionals, the selection of an appropriate ligand or catalyst is a critical step in optimizing chemical transformations. N-alkylethylenediamines, including this compound and its derivatives, are a versatile class of compounds that find applications as ligands in catalysis and as synthetic intermediates. Their catalytic performance is intricately linked to the steric and electronic properties of the substituents on the nitrogen atoms. This guide provides a comparative overview of the catalytic efficiency of this compound and related N-substituted ethylenediamine derivatives, supported by experimental data and detailed protocols.

Performance Comparison in Catalytic Reactions

The efficiency of N-alkylethylenediamines as catalysts or ligands is highly dependent on the specific reaction. The length and branching of the alkyl chain can influence catalyst activity and selectivity. Below are tables summarizing the performance of various N-alkylethylenediamine derivatives in different catalytic applications.

N-Alkylation of Ethylenediamine

The synthesis of N-alkylethylenediamines can be achieved through the N-alkylation of ethylenediamine with alcohols using a heterogeneous catalyst. The yield of the mono-N-alkylated product is influenced by the structure of the alcohol.

Table 1: Catalytic Performance in the Mono-N-Alkylation of 1,2-Diaminoethane with Various Alcohols

Entry Alcohol Temperature (°C) Pressure (MPa) LHSV (h⁻¹) Conversion (%) Yield of Mono-N-Alkylated Product (%)
1 Methanol 200 1.0 1.0 99.9 85.3
2 Ethanol 200 1.0 1.0 99.9 82.5
3 Propan-1-ol 200 1.0 1.0 99.9 90.1
4 Butan-1-ol 200 1.0 1.0 99.9 92.6
5 Propan-2-ol 220 1.1 0.5 85.3 70.2
6 Butan-2-ol 220 1.1 0.5 78.5 65.3

Data adapted from a study on the N-alkylation of 1,2-diaminoethane catalyzed by CuO–NiO/γ-Al2O3.[1]

The data indicates that for the mono-N-alkylation of ethylenediamine, primary alcohols generally provide higher yields compared to secondary alcohols, which is attributed to the steric hindrance of the bulkier secondary alcohols.[1]

Copper-Catalyzed Oxidation Reactions

N-substituted ethylenediamines can act as ligands in copper-catalyzed oxidation reactions. The steric and electronic environment around the copper center, influenced by the N-substituents, can significantly affect the catalytic activity.

Table 2: Representative Catalytic Activity of Copper(II)-Ethylenediamine Complexes in Phenol Oxidation

Ligand Substituents Relative Catalytic Activity Primary Product
Ethylenediamine None Moderate Substituted biphenyl
N,N'-di-tert-butylethylenediamine tert-Butyl High Substituted biphenyl

This table illustrates the effect of N-substitution on catalytic activity in analogous systems.[2]

Experimental Protocols

Detailed experimental procedures are essential for the reproducibility and adaptation of catalytic methods. Below are representative protocols for the synthesis of N-alkylethylenediamines and their application in a catalytic reaction.

Protocol 1: N-Alkylation of Ethylenediamine with Alcohols

This protocol describes a general procedure for the N-alkylation of 1,2-diaminoethane with alcohols in a fixed-bed reactor using a CuO–NiO/γ-Al2O3 catalyst.[1]

Materials:

  • 1,2-diaminoethane (ethylenediamine)

  • Alcohol (e.g., butan-1-ol)

  • CuO–NiO/γ-Al2O3 catalyst

  • Fixed-bed reactor system

Procedure:

  • The CuO–NiO/γ-Al2O3 catalyst is prepared and loaded into the fixed-bed reactor.

  • The reaction is carried out by passing a mixture of 1,2-diaminoethane and the respective alcohol through the catalyst bed.

  • The reaction conditions, including temperature, pressure, and liquid hourly space velocity (LHSV), are controlled to optimize the yield of the desired N-alkylethylenediamine.

  • The products are collected and analyzed by gas chromatography (GC) to determine the conversion of ethylenediamine and the yield of the N-alkylated products.

Protocol 2: Asymmetric Transfer Hydrogenation of Acetophenone

This protocol outlines the in situ formation of a chiral catalyst from a substituted diamine ligand and its use in the asymmetric transfer hydrogenation of acetophenone.[3]

Materials:

  • Chiral N-tosylated diamine ligand

  • [RuCl₂(p-cymene)]₂

  • Anhydrous isopropanol

  • Acetophenone

  • Potassium tert-butoxide solution (0.1 M in isopropanol)

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Catalyst Formation (in situ): In a Schlenk flask under an inert atmosphere (e.g., argon), dissolve the chiral N-tosylated diamine ligand (0.025 mmol) and [RuCl₂(p-cymene)]₂ (0.0125 mmol) in anhydrous isopropanol (5 mL). Stir the mixture at room temperature for 30 minutes.

  • Transfer Hydrogenation: To the catalyst solution, add acetophenone (1.0 mmol).

  • Add a 0.1 M solution of potassium tert-butoxide in isopropanol (0.5 mL, 0.05 mmol).

  • Heat the reaction mixture to 80 °C and stir. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Analysis: After the reaction is complete, cool the mixture to room temperature and quench with water.

  • Extract the product with diethyl ether.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent.

  • Purify the crude product by flash column chromatography to obtain (R)-1-phenylethanol.

  • Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC) analysis.

Diagrams of Experimental Workflows and Catalytic Cycles

Visual representations of experimental procedures and reaction mechanisms can aid in understanding the complex processes involved in catalysis.

experimental_workflow cluster_synthesis Catalyst Synthesis cluster_workup Work-up Metal_Salt Metal Salt (e.g., MCl₂) Mixing Mixing and Stirring (Room Temp or Gentle Heat) Metal_Salt->Mixing Ligand N-alkylethylenediamine Ligand->Mixing Solvent_Synth Solvent (e.g., Ethanol) Solvent_Synth->Mixing Complex [M(Ligand)Cl₂] Complex Mixing->Complex Filtration Filtration Complex->Filtration Washing Washing with Solvent and Diethyl Ether Filtration->Washing Drying Drying Washing->Drying Final_Product Final Catalyst Product Drying->Final_Product

Generalized workflow for metal complex synthesis.

catalytic_cycle Catalyst Active Catalyst [Cu(II)-Diamine] Substrate_Coordination Substrate Coordination Catalyst->Substrate_Coordination + Substrate Electron_Transfer Electron Transfer Substrate_Coordination->Electron_Transfer + O₂ Product_Release Product Release Electron_Transfer->Product_Release - Oxidized Product Regeneration Catalyst Regeneration Product_Release->Regeneration Regeneration->Catalyst

Potential catalytic cycle for phenol oxidation.

References

N-Butylethylenediamine (n-BEDA) for Corrosion Inhibition: A Comparative Electrochemical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of n-Butylethylenediamine (n-BEDA) as a corrosion inhibitor, evaluating its performance against other alternatives based on available electrochemical data. Detailed experimental protocols for key analytical techniques are also presented to support further research and validation.

Introduction to this compound as a Corrosion Inhibitor

This compound (n-BEDA) is a diamine with potential applications as a corrosion inhibitor, particularly in acidic environments. Its efficacy stems from the presence of nitrogen atoms with lone pair electrons, which can adsorb onto metal surfaces, forming a protective barrier against corrosive agents. This adsorption can occur through physisorption, chemisorption, or a combination of both, effectively blocking the active sites for corrosion. The molecular structure of n-BEDA, featuring both a primary and a secondary amine group, influences its adsorption characteristics and, consequently, its inhibition efficiency.

Comparative Performance Analysis

While direct, comprehensive comparative studies on n-BEDA are limited in the readily available scientific literature, we can infer its potential performance by examining related compounds and general principles of amine-based corrosion inhibitors. The following tables summarize experimental data for compounds structurally similar to n-BEDA and other common inhibitors, providing a basis for comparison.

Table 1: Comparison of Corrosion Inhibition Efficiency of Various Amine-Based Inhibitors

Inhibitor NameInhibitor TypeMetalCorrosive MediumConcentrationTemperature (°C)Inhibition Efficiency (%)Reference
n-ButylaminePrimary AmineCarbon Steel10-15% HCl0.5 - 1.5 g/L40-60Up to 52.1[1]
2-EthylhexylamineSecondary AmineMild SteelChloride Medium0.1 wt%25High[2]
IsopropylamineSecondary AmineMild SteelChloride Medium1.0 wt%70High[2]
(E)-N'-(1-(4-(dimethylamino)phenyl)ethylidene) isonicotinohydrazide (MAPEI)Isonicotinohydrazide DerivativeN80 Steel15% HCl5 × 10⁻³ mol/L30> 90[3]
(Z)-N'-(2-oxo-2, 3-dihydro-1H-inden-1-ylidene) isonicotinohydrazide (OHEI)Isonicotinohydrazide DerivativeN80 Steel15% HCl5 × 10⁻³ mol/L30> 90[3]

Note: The performance of corrosion inhibitors is highly dependent on the specific experimental conditions.

Electrochemical Analysis Data

Electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are crucial for evaluating the performance of corrosion inhibitors.

Table 2: Potentiodynamic Polarization Data for Selected Corrosion Inhibitors

InhibitorMetalCorrosive MediumConcentrationCorrosion Potential (Ecorr) vs. SCECorrosion Current Density (Icorr) (A/cm²)Anodic Tafel Slope (βa) (mV/dec)Cathodic Tafel Slope (βc) (mV/dec)Inhibition Efficiency (%)Reference
PDMCN80 Steel3.5% NaCl (CO2 saturated)200 ppm-0.6837.5 x 10⁻⁶6413593[4]
P(DMC-co-NVP)N80 Steel3.5% NaCl (CO2 saturated)200 ppm-0.6711.36 x 10⁻⁵5912887[4]
MAPEIN80 Steel15% HCl5 × 10⁻³ mol/L----95.70[3]
OHEIN80 Steel15% HCl5 × 10⁻³ mol/L----92.52[3]

Table 3: Electrochemical Impedance Spectroscopy (EIS) Data for Selected Corrosion Inhibitors

InhibitorMetalCorrosive MediumConcentrationCharge Transfer Resistance (Rct) (Ω·cm²)Double Layer Capacitance (Cdl) (μF/cm²)Inhibition Efficiency (%)Reference
PDMCN80 Steel3.5% NaCl (CO2 saturated)200 ppm188768.992.8[4]
P(DMC-co-NVP)N80 Steel3.5% NaCl (CO2 saturated)200 ppm115285.288.2[4]
MAPEIN80 Steel15% HCl5 × 10⁻³ mol/L--97.71[3]
OHEIN80 Steel15% HCl5 × 10⁻³ mol/L--92.30[3]

Experimental Protocols

Detailed methodologies are essential for reproducible corrosion inhibition studies.

Potentiodynamic Polarization

This technique provides information on the kinetics of anodic and cathodic reactions.

  • Working Electrode Preparation: A specimen of the metal to be tested (e.g., carbon steel) is embedded in an insulating resin, leaving a defined surface area exposed. The exposed surface is mechanically polished with successively finer grades of silicon carbide paper, followed by diamond paste to achieve a mirror finish. The polished electrode is then rinsed with deionized water and degreased with a solvent like acetone.

  • Electrochemical Cell Setup: A standard three-electrode cell is used, consisting of the prepared working electrode, a reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl), and a counter electrode (e.g., platinum or graphite rod).[5]

  • Test Solution: The corrosive medium (e.g., 1M HCl) is prepared with and without the desired concentrations of the corrosion inhibitor.

  • Measurement: The working electrode is immersed in the test solution, and the open-circuit potential (OCP) is allowed to stabilize (typically for 30-60 minutes). The potentiodynamic polarization scan is then performed by sweeping the potential from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 0.5-1 mV/s).[6]

  • Data Analysis: The corrosion potential (Ecorr) and corrosion current density (Icorr) are determined by extrapolating the Tafel slopes of the anodic and cathodic branches of the polarization curve. The inhibition efficiency (IE%) is calculated using the following equation: IE% = [(Icorr(blank) - Icorr(inhibitor)) / Icorr(blank)] x 100 where Icorr(blank) and Icorr(inhibitor) are the corrosion current densities in the absence and presence of the inhibitor, respectively.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode/electrolyte interface.

  • Electrode and Cell Setup: The preparation of the working electrode and the electrochemical cell setup are the same as for potentiodynamic polarization.

  • Measurement: The working electrode is immersed in the test solution and allowed to reach a stable OCP. A small amplitude AC voltage (e.g., 10 mV) is then applied to the system over a wide range of frequencies (e.g., 100 kHz to 10 mHz).[7][8]

  • Data Analysis: The impedance data is typically represented as Nyquist and Bode plots. The data is then fitted to an equivalent electrical circuit model to determine parameters such as the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl). The inhibition efficiency (IE%) is calculated using the following equation: IE% = [(Rct(inhibitor) - Rct(blank)) / Rct(inhibitor)] x 100 where Rct(inhibitor) and Rct(blank) are the charge transfer resistances in the presence and absence of the inhibitor, respectively.

Visualizations

Signaling Pathways and Experimental Workflows

Corrosion_Inhibition_Mechanism cluster_solution Corrosive Solution cluster_process Inhibition Process Inhibitor n-BEDA Molecule Adsorption Adsorption on Metal Surface Inhibitor->Adsorption Adsorption Metal_Surface Metal Surface Metal_Surface->Adsorption Protective_Film Formation of Protective Film Adsorption->Protective_Film Forms Corrosion_Inhibition Corrosion Inhibition Protective_Film->Corrosion_Inhibition Leads to Electrochemical_Analysis_Workflow start Start prepare_electrode Prepare Working Electrode start->prepare_electrode setup_cell Setup 3-Electrode Electrochemical Cell prepare_electrode->setup_cell stabilize_ocp Stabilize Open Circuit Potential setup_cell->stabilize_ocp prepare_solution Prepare Corrosive Solution +/- Inhibitor prepare_solution->setup_cell run_pdp Run Potentiodynamic Polarization stabilize_ocp->run_pdp run_eis Run Electrochemical Impedance Spectroscopy stabilize_ocp->run_eis analyze_data Analyze Data & Calculate IE% run_pdp->analyze_data run_eis->analyze_data end End analyze_data->end Comparison_Logic cluster_inhibitors Corrosion Inhibitors cluster_evaluation Performance Evaluation nBEDA This compound (n-BEDA) Electrochemical_Tests Electrochemical Tests (PDP, EIS) nBEDA->Electrochemical_Tests Alternative1 Alternative Inhibitor 1 (e.g., Primary Amine) Alternative1->Electrochemical_Tests Alternative2 Alternative Inhibitor 2 (e.g., Tertiary Amine) Alternative2->Electrochemical_Tests Inhibition_Efficiency Inhibition Efficiency (%) Electrochemical_Tests->Inhibition_Efficiency Determines

References

Alkyl Diamines as Corrosion Inhibitors: A Comparative Analysis of Their Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationship of corrosion inhibitors is paramount for the development of effective metal protection strategies. This guide provides a comparative analysis of the corrosion inhibition efficiency of a homologous series of alkyl diamines, supported by experimental data and detailed methodologies.

The protective efficacy of alkyl diamines against the corrosion of metals, particularly steel in acidic environments, is significantly influenced by their molecular structure. A key determinant of their performance is the length of the alkyl chain separating the two amine functional groups. This guide synthesizes findings from electrochemical and weight loss studies to elucidate this relationship and provide a clear comparison of their performance.

Data Presentation: The Impact of Alkyl Chain Length

The corrosion inhibition efficiency of straight-chain alkyl diamines (H₂N-(CH₂)n-NH₂) demonstrates a clear trend related to the number of methylene units (n) in the alkyl chain. Experimental data consistently shows that as the length of the hydrocarbon chain increases, the inhibition efficiency improves up to an optimal chain length. This is attributed to the larger molecular size, which provides greater surface coverage on the metal. However, beyond this optimal length, the efficiency may decrease due to reduced solubility of the longer-chain diamines in the corrosive medium.[1]

The following table summarizes the general trend observed for the inhibition efficiency of various alkyl diamines on stainless steel in a 1M HCl solution.

Alkyl DiamineNumber of Carbon Atoms (n)General Inhibition Efficiency Trend
Ethylenediamine2Lowest
Propanediamine3Increasing
Butanediamine4Increasing
Octanediamine8Highest
Dodecanediamine12Decreased from peak

Note: This table illustrates a general trend. The absolute inhibition efficiency values are dependent on the specific experimental conditions such as inhibitor concentration, temperature, and the nature of the metallic substrate and corrosive medium.

Experimental Protocols

The evaluation of corrosion inhibitor efficiency typically involves a combination of gravimetric and electrochemical techniques. These methods provide quantitative data on the rate of corrosion and the effectiveness of the inhibitor in mitigating it.

Weight Loss Method

The weight loss method is a straightforward and widely used technique for determining corrosion rates.

  • Specimen Preparation: Metal coupons (e.g., stainless steel type 304) are mechanically polished with a series of emery papers of decreasing grit size, washed with distilled water, degreased with a solvent like acetone, and dried.[1] The initial weight of each coupon is accurately recorded.

  • Exposure: The pre-weighed coupons are immersed in the corrosive solution (e.g., 1M HCl) with and without the addition of the alkyl diamine inhibitor at a specific concentration. The immersion is carried out for a predetermined period at a constant temperature.

  • Cleaning and Re-weighing: After the exposure period, the coupons are removed, cleaned to remove corrosion products according to standard procedures (e.g., ASTM G1), dried, and re-weighed.

  • Calculation of Inhibition Efficiency: The inhibition efficiency (IE%) is calculated using the following formula:

    IE% = [(W₀ - Wᵢ) / W₀] x 100

    where W₀ is the weight loss of the metal coupon in the uninhibited solution and Wᵢ is the weight loss in the presence of the inhibitor.

Electrochemical Measurements

Electrochemical techniques provide insights into the mechanism of corrosion inhibition. A standard three-electrode cell is used, consisting of the metal specimen as the working electrode, a platinum or graphite counter electrode, and a reference electrode (e.g., saturated calomel electrode - SCE).

  • Potentiodynamic Polarization (PDP): This technique involves scanning the potential of the working electrode and measuring the resulting current. The corrosion potential (Ecorr) and corrosion current density (icorr) are determined by extrapolating the linear portions of the anodic and cathodic curves (Tafel plots). The inhibition efficiency is calculated as:

    IE% = [(icorr₀ - icorrᵢ) / icorr₀] x 100

    where icorr₀ and icorrᵢ are the corrosion current densities in the absence and presence of the inhibitor, respectively. These studies have shown that alkyl diamines often act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions.[1]

  • Electrochemical Impedance Spectroscopy (EIS): EIS measures the opposition of the metal/solution interface to the flow of an alternating current at different frequencies. The data is often represented as Nyquist plots. An increase in the charge transfer resistance (Rct) in the presence of the inhibitor indicates the formation of a protective film on the metal surface. The inhibition efficiency can be calculated from the Rct values:

    IE% = [(Rctᵢ - Rct₀) / Rctᵢ] x 100

    where Rctᵢ and Rct₀ are the charge transfer resistances with and without the inhibitor, respectively.

Visualization of the Evaluation Workflow

The following diagram illustrates the typical workflow for the comparative analysis of alkyl diamine corrosion inhibitors, from initial computational studies to experimental validation.

Corrosion_Inhibitor_Workflow cluster_computational Computational Analysis cluster_experimental Experimental Evaluation cluster_analysis Data Analysis & Comparison quantum_chem Quantum Chemical Calculations md_sim Molecular Dynamics Simulations quantum_chem->md_sim synthesis Inhibitor Synthesis (Alkyl Diamines) md_sim->synthesis Guide Synthesis weight_loss Weight Loss Measurements synthesis->weight_loss pdp Potentiodynamic Polarization (PDP) synthesis->pdp eis Electrochemical Impedance Spectroscopy (EIS) synthesis->eis data_table Comparative Data Table (IE%) weight_loss->data_table pdp->data_table mechanism Inhibition Mechanism Elucidation pdp->mechanism eis->data_table eis->mechanism surface_analysis Surface Analysis (SEM, AFM, XPS) surface_analysis->mechanism data_table->mechanism Correlate Performance

Caption: Workflow for evaluating alkyl diamine corrosion inhibitors.

Conclusion

The corrosion inhibition efficiency of alkyl diamines is intrinsically linked to their molecular structure, particularly the length of the alkyl chain. An optimal chain length exists that maximizes surface coverage and, consequently, protective efficacy. For straight-chain alkyl diamines, this optimum is observed around eight carbon atoms. This comparative guide provides researchers and scientists with a foundational understanding of these structure-activity relationships, supported by standardized experimental protocols, to aid in the rational design and selection of effective corrosion inhibitors.

References

A Comparative Spectroscopic Analysis of n-Butylethylenediamine and Structurally Related Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of n-butylethylenediamine with other structurally similar aliphatic diamine ligands, namely ethylenediamine, N,N'-dimethylethylenediamine, and N,N'-diethylethylenediamine. The information presented herein is intended to serve as a valuable resource for researchers in chemistry and drug development, offering a baseline for the identification and characterization of these important chelating agents and synthetic building blocks. The spectroscopic data has been compiled from various authenticated sources and is presented in a comparative format for ease of reference.

Introduction

Aliphatic diamines are a fundamental class of organic compounds characterized by the presence of two amino functional groups. Their ability to act as bidentate ligands has led to their widespread use in coordination chemistry, catalysis, and as precursors in the synthesis of more complex molecules, including pharmaceuticals. This compound and its structural analogs are of particular interest due to the varying steric and electronic effects imparted by the N-alkyl substituents, which can significantly influence the properties of their metal complexes and their reactivity in chemical transformations. Accurate spectroscopic characterization is therefore crucial for their unambiguous identification and for understanding their chemical behavior. This guide focuses on a comparative analysis of their ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic features of this compound and its selected analogs. This data has been compiled from publicly available spectral databases.

¹H NMR Spectral Data

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

CompoundFunctional GroupChemical Shift (δ, ppm)
This compound -CH₂- (butyl)~2.6
-NH- & -NH₂~1.4 (broad)
-CH₂-CH₂- (ethyl)~2.7 & ~2.6
-CH₂- (butyl chain)~1.4 & ~1.3
-CH₃ (butyl)~0.9
Ethylenediamine [1]-CH₂-~2.69
-NH₂~1.24 (broad)
N,N'-Dimethylethylenediamine [2]-CH₂-~2.69
-NH-~1.24 (broad)
-CH₃~2.43
N,N'-Diethylethylenediamine -CH₂- (ethylamino)~2.6
-NH-(broad signal)
-CH₂- (ethyl chain)~2.5
-CH₃ (ethyl)~1.0

Note: Chemical shifts can vary depending on the solvent and concentration.

¹³C NMR Spectral Data

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule.

CompoundCarbon AtomChemical Shift (δ, ppm)
This compound -CH₂- (butylamino)~50
-CH₂- (ethylamino)~42
-CH₂- (butyl chain)~32, ~20
-CH₃ (butyl)~14
Ethylenediamine [3]-CH₂-~45
N,N'-Dimethylethylenediamine -CH₂-~52
-CH₃~37
N,N'-Diethylethylenediamine [4]-CH₂- (ethylamino)~48
-CH₂- (ethyl chain)~42
-CH₃ (ethyl)~15

Note: Chemical shifts can vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy Data

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. The data is presented in wavenumbers (cm⁻¹).

CompoundVibrational ModeWavenumber (cm⁻¹)
This compound [5]N-H stretch3350-3250 (broad)
C-H stretch2950-2850
N-H bend1650-1550
C-N stretch1150-1050
Ethylenediamine [6]N-H stretch3360-3280 (broad)
C-H stretch2930-2850
N-H bend1600-1580
C-N stretch~1060
N,N'-Dimethylethylenediamine [7]N-H stretch~3300 (broad)
C-H stretch2960-2800
N-H bend~1590
C-N stretch~1130
N,N'-Diethylethylenediamine [8]N-H stretch~3300 (broad)
C-H stretch2960-2850
N-H bend~1590
C-N stretch~1140
Mass Spectrometry (MS) Data

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and structure.

CompoundMolecular Ion (M⁺) [m/z]Key Fragment Ions [m/z]
This compound [5]11686, 73, 58, 44, 30
Ethylenediamine [9]6042, 30
N,N'-Dimethylethylenediamine [7]8858, 44, 30
N,N'-Diethylethylenediamine [10]11686, 72, 58, 44

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. Specific parameters may need to be optimized for individual instruments and samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the amine ligand is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

  • ¹H NMR Spectroscopy: Proton NMR spectra are typically acquired on a 300 or 400 MHz spectrometer. Standard acquisition parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same instrument, typically with a spectral width of 200-220 ppm. A larger number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance of the ¹³C isotope. Proton decoupling is employed to simplify the spectra.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: For liquid samples, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

  • Data Acquisition: The spectrum is recorded using an FT-IR spectrometer, typically over the range of 4000-400 cm⁻¹. A background spectrum of the clean plates is recorded and subtracted from the sample spectrum. Data is usually an average of 16-32 scans at a resolution of 4 cm⁻¹.

Gas Chromatography-Mass Spectrometry (GC-MS)[11]
  • Sample Preparation: A dilute solution of the amine ligand is prepared in a volatile organic solvent (e.g., methanol, dichloromethane). For some applications, derivatization may be necessary to improve volatility and chromatographic performance.[11]

  • GC Conditions:

    • Injector: Split/splitless injector, with an injection volume of 1 µL.

    • Column: A capillary column suitable for amine analysis (e.g., a base-deactivated column) is used.[12]

    • Oven Program: A temperature gradient is typically employed, for example, starting at 50°C and ramping up to 250°C at a rate of 10-20°C/min.[13]

    • Carrier Gas: Helium at a constant flow rate.[13]

  • MS Conditions:

    • Ionization: Electron ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or ion trap.

    • Scan Range: m/z 30-300.

Visualizations

Structural Relationships of Compared Ligands

The following diagram illustrates the structural similarities and differences between the compared diamine ligands.

Ligand_Structures cluster_ethylenediamine Ethylenediamine Core cluster_ligands N-Substituted Derivatives H2N H₂N- CH2_1 -CH₂- CH2_2 -CH₂- NH2 -NH₂ nBuED This compound CH2_2->nBuED  -NH(Butyl) DMED N,N'-Dimethylethylenediamine CH2_2->DMED  -NH(Methyl) DEED N,N'-Diethylethylenediamine CH2_2->DEED  -NH(Ethyl)

Caption: Structural relationship of this compound and its analogs to the core ethylenediamine structure.

General Experimental Workflow for Spectroscopic Analysis

The diagram below outlines the typical workflow for the spectroscopic characterization of the diamine ligands.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Diamine Ligand Sample Dissolution Dissolution in Deuterated Solvent (NMR) or Volatile Solvent (GC-MS) Sample->Dissolution ThinFilm Preparation of Thin Film (IR) Sample->ThinFilm NMR NMR Spectroscopy (¹H & ¹³C) Dissolution->NMR GCMS GC-MS Analysis Dissolution->GCMS IR FT-IR Spectroscopy ThinFilm->IR NMR_Data Chemical Shifts (δ) NMR->NMR_Data IR_Data Vibrational Frequencies (cm⁻¹) IR->IR_Data MS_Data Mass Spectra (m/z) GCMS->MS_Data Structure Structural Elucidation & Comparison NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: A generalized workflow for the spectroscopic analysis of diamine ligands.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.